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  • Product: 3-(4-Chloro-2-methylphenoxy)butan-2-one
  • CAS: 30343-33-0

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 3-(4-Chloro-2-methylphenoxy)butan-2-one: A Comprehensive Technical Guide

Executive Summary The compound 3-(4-chloro-2-methylphenoxy)butan-2-one (CAS: 30343-33-0) is a highly versatile aryloxyalkanone intermediate. It serves as a critical structural building block in the development of advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-chloro-2-methylphenoxy)butan-2-one (CAS: 30343-33-0) is a highly versatile aryloxyalkanone intermediate. It serves as a critical structural building block in the development of advanced agrochemicals (such as systemic fungicides and herbicides) and targeted pharmaceutical active pharmaceutical ingredients (APIs). As detailed by [1], this compound features a 4-chloro-2-methylphenoxy moiety linked to a butan-2-one chain, a motif that requires precise synthetic control to assemble without inducing side reactions.

This whitepaper outlines the definitive, field-proven methodology for synthesizing this intermediate via a modified Williamson ether synthesis, emphasizing mechanistic causality, self-validating experimental protocols, and rigorous analytical validation.

Mechanistic Causality & Pathway Design

The core reaction is an SN2 nucleophilic substitution between a phenoxide nucleophile and an α-halo ketone electrophile. Understanding the causality behind the reagent selection is paramount for achieving high yields and purity.

  • Nucleophile Generation: 4-Chloro-2-methylphenol (pKa ~9.5) must be deprotonated to form a highly reactive phenoxide anion. We utilize Potassium Carbonate (K2CO3) as a mild base. According to principles outlined by [2], using a mild base rather than a strong base (like NaH) is a deliberate choice: it is sufficiently basic to deprotonate the phenol but not strong enough to trigger the enolization and subsequent aldol condensation of the ketone electrophile.

  • Electrophile Selection: 3-Chloro-2-butanone is selected over its bromo-analog. While bromides are generally better leaving groups in SN2 reactions, the α-chloro ketone offers a perfectly balanced reactivity profile that minimizes unwanted elimination (E2) pathways under basic conditions.

  • Solvent Dynamics: The reaction strictly requires a polar aprotic solvent, such as N,N-Dimethylformamide (DMF). DMF effectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic, forcefully driving the SN2 pathway forward while suppressing ambident C-alkylation.

SynthesisPathway A 4-Chloro-2-methylphenol (Nucleophile) D Phenoxide Intermediate (Active Species) A->D Deprotonation B 3-Chloro-2-butanone (Electrophile) E 3-(4-Chloro-2-methylphenoxy) butan-2-one (Target Product) B->E Electrophile C Potassium Carbonate (Mild Base) C->D Promotes D->E SN2 Attack

Overall SN2 Williamson ether synthesis pathway for 3-(4-chloro-2-methylphenoxy)butan-2-one.

Reagents and Materials

The following stoichiometric ratios are optimized for a standard 100 mmol scale reaction. Handling of these halogenated organics must comply with safety guidelines, such as those published by the [3].

ReagentRoleMW ( g/mol )EquivalentsMass / VolCAS Number
4-Chloro-2-methylphenol Nucleophile Precursor142.581.0014.26 g59-50-7
3-Chloro-2-butanone Electrophile106.551.1011.72 g4091-39-8
Potassium Carbonate Mild Base138.211.5020.73 g584-08-7
N,N-Dimethylformamide Polar Aprotic Solvent73.09N/A100 mL68-12-2
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A300 mL141-78-6

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; physical phase changes and thermal cues serve as built-in checkpoints to ensure the reaction is proceeding correctly, a standard practice in advanced SN2 methodologies as noted by [4].

Step 1: Phenolate Formation
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Charge the flask with 14.26 g of 4-chloro-2-methylphenol and 100 mL of anhydrous DMF. Stir until completely dissolved (yielding a clear, pale-yellow solution).

  • Add 20.73 g of finely powdered, anhydrous K2CO3 in one portion.

  • Validation Checkpoint: The mixture will immediately transition into a heterogeneous suspension. Stir at room temperature for 30 minutes to ensure complete deprotonation.

Step 2: Electrophilic Alkylation
  • Load the dropping funnel with 11.72 g of 3-chloro-2-butanone.

  • Begin dropwise addition of the electrophile over a 20-minute period.

  • Validation Checkpoint: A slight exotherm should be felt on the exterior of the flask, confirming the initiation of the SN2 displacement.

  • Once the addition is complete, heat the reaction mixture to 65°C – 70°C using an oil bath. Maintain this temperature for 4 to 6 hours.

  • Validation Checkpoint: As the reaction progresses, the suspension will become noticeably denser and whiter due to the precipitation of Potassium Chloride (KCl) byproduct.

Step 3: Quenching and Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 400 mL of ice-cold distilled water to quench the reaction and dissolve the K2CO3 and KCl salts.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with 5% aqueous NaOH (50 mL) to remove any unreacted phenol, followed by brine (100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Purify the crude oil via silica gel column chromatography using a Hexane/Ethyl Acetate gradient (typically 9:1 to 8:2).

  • Isolate the fractions containing the target compound (Rf ~ 0.45 in 8:2 Hexane/EtOAc).

Workflow Step1 1. Reagent Preparation Phenol + Base in DMF Step2 2. Electrophile Addition Controlled Dropwise Step1->Step2 Step3 3. Thermal Reflux 60-80°C, 4-6h Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow from reagent preparation to final product purification.

Analytical Validation

To confirm the structural integrity of 3-(4-chloro-2-methylphenoxy)butan-2-one, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.10 - 7.15 (m, 2H): Aromatic protons (meta and ortho to the chlorine atom).

    • δ 6.65 (d, 1H): Aromatic proton (ortho to the ether linkage).

    • δ 4.62 (q, 1H, J = 6.8 Hz): The chiral methine proton (-CH (CH3)-O-), strongly deshielded by the adjacent oxygen and carbonyl groups.

    • δ 2.25 (s, 3H): Aryl methyl protons.

    • δ 2.18 (s, 3H): Terminal methyl ketone protons (-C(=O)CH 3).

    • δ 1.55 (d, 3H, J = 6.8 Hz): Methyl protons on the chiral center.

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 213.1. A distinct 3:1 isotopic ratio between the M and M+2 peaks will be present, confirming the incorporation of the single chlorine isotope (35Cl / 37Cl).

Troubleshooting and Optimization

  • O-Alkylation vs. C-Alkylation: Phenoxide ions are ambident nucleophiles capable of attacking from the oxygen or the ortho/para carbons. The strict use of a polar aprotic solvent (DMF) ensures that the harder oxygen center acts as the nucleophile, heavily favoring O-alkylation. If a protic solvent (like ethanol) were mistakenly used, hydrogen bonding would mask the oxygen, potentially leading to unwanted C-alkylation.

  • Temperature Control: Exceeding 80°C will not significantly accelerate the SN2 reaction but will drastically increase the rate of ketone degradation and aldol-type side reactions. Strict thermostatic control at 65°C – 70°C is mandatory for maximizing yield.

References

  • Environmental Protection Agency (EPA). "Classification of Hazardous and Non-Hazardous Substances in Groundwater". EPA Publications. URL: [Link]

  • ACS Publications. "Enantioselective Synthesis of Chiral α-Aryloxy Quaternary Stereogenic Centers via SN2 Substitution". The Journal of Organic Chemistry. URL: [Link]

Sources

Exploratory

3-(4-Chloro-2-methylphenoxy)butan-2-one: Synthesis, Reactivity, and Applications as an Advanced Synthetic Intermediate

Executive Summary As a Senior Application Scientist in early-stage molecule development, I frequently evaluate versatile building blocks that bridge the gap between simple raw materials and complex bioactive molecules. 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage molecule development, I frequently evaluate versatile building blocks that bridge the gap between simple raw materials and complex bioactive molecules. 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS: 30343-33-0) is a prime example of such a scaffold. Featuring an electron-rich aryloxy core coupled to a reactive methyl ketone, this compound serves as a critical intermediate in both agrochemical (e.g., phenoxy herbicide analogs) and pharmaceutical (e.g., aryloxy propanolamine derivatives) synthesis pipelines.

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis protocols, and downstream applications of this compound, grounded in field-proven methodologies and authoritative literature.

Physicochemical Profiling

Understanding the baseline properties of 3-(4-chloro-2-methylphenoxy)butan-2-one is essential for designing robust reaction conditions and purification strategies. The ether linkage provides conformational flexibility, while the ketone moiety governs the molecule's polarity and boiling point.

PropertyValue
Chemical Name 3-(4-Chloro-2-methylphenoxy)butan-2-one
CAS Number 30343-33-0
Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
Physical State Liquid
Boiling Point 90 - 92 °C
GHS Classification H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)

Data sourced from authoritative chemical inventories[1].

Core Directive: Synthesis & Manufacturing Protocols

The most efficient route to 3-(4-chloro-2-methylphenoxy)butan-2-one is via a classical Williamson ether synthesis.

Causality in Experimental Design: The reaction utilizes 4-chloro-2-methylphenol as the nucleophile and 3-bromo-2-butanone (or 3-chloro-2-butanone) as the electrophile. A critical parameter here is the choice of base. While sodium hydroxide (NaOH) is often used in industrial ether syntheses, it can induce unwanted aldol condensation of the ketone electrophile. Therefore, finely pulverized potassium carbonate (K₂CO₃) is selected. K₂CO₃ is a mild base that is perfectly suited to deprotonate the phenol (pKa ~9.5) to its highly nucleophilic phenoxide state without degrading the sensitive α-bromo ketone[2]. Furthermore, using a polar aprotic solvent like 2-butanone (MEK) or N,N-dimethylformamide (DMF) leaves the phenoxide anion relatively unsolvated, significantly accelerating the SN2 displacement.

SynthesisWorkflow Phenol 4-Chloro-2-methylphenol (Nucleophile) Conditions K2CO3 / MEK or DMF Reflux, 4-6 hrs Phenol->Conditions Halide 3-Bromo-2-butanone (Electrophile) Halide->Conditions Product 3-(4-Chloro-2-methylphenoxy) butan-2-one Conditions->Product SN2 Substitution

Diagram 1: Williamson ether synthesis workflow for 3-(4-chloro-2-methylphenoxy)butan-2-one.

Step-by-Step Protocol: Williamson Ether Synthesis
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylphenol (1.0 eq, 50 mmol) and finely pulverized anhydrous K₂CO₃ (1.5 eq, 75 mmol).

  • Solvation: Suspend the mixture in 100 mL of anhydrous 2-butanone (MEK) or DMF. Stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Electrophile Addition: Attach a reflux condenser. Slowly add 3-bromo-2-butanone (1.1 eq, 55 mmol) dropwise over 15 minutes to prevent exothermic spiking.

  • Reaction: Heat the mixture to a gentle reflux (80 °C) for 4-6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2); the phenol spot (lower Rf) should disappear, replaced by the product spot (higher Rf).

  • Workup (Self-Validating Step): Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between dichloromethane (DCM) and 1M NaOH (aq). The NaOH wash is critical as it selectively removes any unreacted phenol. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Purify via vacuum distillation (bp 90-92 °C) or silica gel chromatography.

Reactivity & Downstream Applications

The true value of 3-(4-chloro-2-methylphenoxy)butan-2-one lies in the reactivity of its ketone group. In drug discovery, converting this ketone into an amine via reductive amination generates bioactive aryloxy propylamines.

Causality in Experimental Design: For reductive amination, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard[3]. Unlike Sodium Borohydride (NaBH₄), which aggressively reduces ketones to secondary alcohols, STAB is exceptionally mild. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, ensuring that STAB selectively reduces the transient iminium ion intermediate at a rate much faster than it reacts with the starting ketone. This allows for a streamlined, one-pot procedure.

ReactivityPathways Core 3-(4-Chloro-2-methylphenoxy) butan-2-one RedAmine Reductive Amination (STAB, Amine, DCE) Core->RedAmine Reduction Ketone Reduction (NaBH4, MeOH) Core->Reduction Grignard Grignard Addition (R-MgBr, THF) Core->Grignard ProdAmine Aryloxy Propylamines (Bioactive Scaffolds) RedAmine->ProdAmine ProdAlcohol Secondary Alcohols (Fungicide Precursors) Reduction->ProdAlcohol ProdTert Tertiary Alcohols (Agrochemical Agents) Grignard->ProdTert

Diagram 2: Downstream reactivity pathways of the aryloxy ketone core.

Step-by-Step Protocol: One-Pot Reductive Amination
  • Imine Formation: In a dry flask, dissolve 3-(4-chloro-2-methylphenoxy)butan-2-one (1.0 eq) and the desired primary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.

  • Reduction: Stir at room temperature for 30 minutes. Add STAB (1.5 eq) portion-wise. The reaction is typically exothermic; maintain the temperature below 25 °C using a water bath.

  • Completion: Stir under a nitrogen atmosphere for 12-24 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with DCM (3x). The basic quench ensures the newly formed amine is in its free-base form, partitioning cleanly into the organic layer.

Analytical Characterization

To ensure scientific integrity, synthesized batches must be validated. The following table outlines the expected spectral signatures for the pure compound.

Analytical MethodExpected SignaturesDiagnostic Value
1H NMR (CDCl₃) ~2.2 ppm (s, 3H, Ar-CH₃), ~2.3 ppm (s, 3H, C(=O)CH₃), ~4.6 ppm (q, 1H, O-CH), ~6.7-7.2 ppm (m, 3H, Ar-H)Confirms the presence of the acetyl methyl group and the chiral ether linkage.
FT-IR ~1715 cm⁻¹ (strong, C=O stretch), ~1240 cm⁻¹ (strong, C-O-C stretch)Validates the intact ketone and ether functionalities.
LC-MS (ESI+) m/z [M+H]+ ≈ 213.0Confirms the molecular weight and chlorine isotope pattern (3:1 ratio for M : M+2).

Safety & Handling

As an intermediate containing a halogenated aromatic ring, this compound requires stringent handling protocols. It is classified under GHS as harmful if swallowed, inhaled, or absorbed through the skin. All procedures must be conducted in a certified fume hood using nitrile gloves, safety goggles, and a lab coat. Waste containing chlorinated organics must be segregated and disposed of according to local environmental regulations.

References

  • Sigma-Aldrich. "3-(4-chloro-2-methylphenoxy)butan-2-one | 30343-33-0". Sigma-Aldrich Product Catalog. 1

  • BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis using 3-Chlorobenzyl Chloride". BenchChem Protocols. 2

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)". PubMed / NIH. 3

Sources

Foundational

Comprehensive Technical Guide on 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS: 30343-33-0): Synthesis, Characterization, and Application Scenarios

Executive Summary In the landscape of modern organic synthesis and drug development, aryloxy ketones serve as versatile scaffolds for constructing complex biologically active molecules. 3-(4-Chloro-2-methylphenoxy)butan-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, aryloxy ketones serve as versatile scaffolds for constructing complex biologically active molecules. 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS: 30343-33-0) is a prime example of such an intermediate. Structurally characterized by a 4-chloro-2-methylphenoxy group ether-linked to a butan-2-one aliphatic chain, this compound is highly valued in the synthesis of phenoxy-class agrochemicals, triazole fungicides, and aryloxy amine pharmaceutical precursors. This whitepaper provides a rigorous, causality-driven guide to its synthesis, physicochemical profiling, and downstream applications.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting reactivity, solubility, and chromatographic behavior during process scale-up. The foundational parameters for CAS 30343-33-0 are summarized below:

PropertyValue
Chemical Name 3-(4-Chloro-2-methylphenoxy)butan-2-one
CAS Number 30343-33-0
Molecular Formula C₁₁H₁₃ClO₂[1]
Molecular Weight 212.67 g/mol [1]
Boiling Point 90 - 92 °C
Physical State Liquid
Purity (Commercial Standard) ≥90%
InChI Key BKRVWLKXKJUFJJ-UHFFFAOYSA-N

Mechanistic Synthesis & Process Chemistry

Rationale & Causality in Reagent Selection

The standard synthesis of CAS 30343-33-0 relies on a Williamson ether synthesis, specifically an Sₙ2 nucleophilic substitution. The reaction couples 4-chloro-2-methylphenol (PCOC) with 3-chloro-2-butanone.

  • Base Selection (K₂CO₃ vs. NaOH): Potassium carbonate (K₂CO₃) is deliberately chosen over stronger bases like sodium hydroxide. The mild basicity of K₂CO₃ is sufficient to deprotonate the phenol (pKa ~9.5) to form the nucleophilic phenoxide. However, it is not strong enough to cause significant enolization of the 3-chloro-2-butanone, thereby preventing unwanted side reactions such as aldol condensation or self-polymerization.

  • Solvent Selection (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, significantly lowering the activation energy required for the Sₙ2 attack on the secondary carbon of 3-chloro-2-butanone.

SynthesisWorkflow PCOC 4-Chloro-2-methylphenol (PCOC) Base K2CO3 Base (Deprotonation) PCOC->Base Phenoxide Phenoxide Intermediate (Nucleophile) Base->Phenoxide Reaction SN2 Alkylation (DMF Solvent, 80°C) Phenoxide->Reaction AlkylatingAgent 3-Chloro-2-butanone (Electrophile) AlkylatingAgent->Reaction Product 3-(4-Chloro-2-methylphenoxy) butan-2-one (CAS: 30343-33-0) Reaction->Product

Figure 1: Mechanistic SN2 workflow for the synthesis of CAS 30343-33-0.

Step-by-Step Experimental Protocol
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-chloro-2-methylphenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvation & Deprotonation: Add anhydrous DMF (5 mL/mmol of phenol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide intermediate.

  • Alkylation: Dropwise, add 3-chloro-2-butanone (1.1 eq). The dropwise addition controls the mild exotherm and prevents localized concentration spikes that could lead to side reactions.

  • Heating: Elevate the temperature to 80 °C and maintain stirring for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 4:1) until the phenol spot is entirely consumed.

  • Quenching & Extraction: Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate.

Analytical Characterization & Quality Control (QC)

Self-Validating Purification Protocol

To ensure the trustworthiness of the protocol, the post-reaction workup features a self-validating purification mechanism . By washing the combined organic layers with 1M NaOH, any unreacted 4-chloro-2-methylphenol is converted into its water-soluble sodium salt and partitioned into the aqueous phase.

  • Validation Check: The success of this wash is self-validated during FT-IR or NMR analysis. The complete absence of a broad phenolic -OH stretch (~3200–3400 cm⁻¹) in the FT-IR spectrum of the isolated organic layer confirms that the product is free of the starting phenol.

Analytical Signatures
  • ¹H NMR (CDCl₃): Look for the characteristic doublet of the aliphatic methyl group adjacent to the chiral center, a sharp singlet for the acetyl methyl group, and a distinct multiplet for the methine (-CH-) proton. The aromatic region will display the typical substitution pattern for a 1,2,4-trisubstituted benzene ring.

  • GC-MS: The mass spectrum will exhibit a molecular ion peak at m/z 212, accompanied by an M+2 peak at m/z 214 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom[1].

Downstream Applications & Structural Activity Relationship (SAR)

CAS 30343-33-0 is rarely an end-product; it is a highly functionalized scaffold designed for divergent synthesis[2].

  • Agrochemical Fungicides: The ketone moiety can undergo sodium borohydride (NaBH₄) reduction to yield an aryloxy alcohol. This alcohol is a direct precursor for Sₙ2 displacement by 1,2,4-triazole, yielding potent sterol biosynthesis inhibitors (triazole fungicides).

  • Pharmaceutical Precursors: Through reductive amination (using NH₃ and NaBH₃CN), the ketone is converted into an aryloxy amine. This structural motif is a known pharmacophore in central nervous system (CNS) agents and antiarrhythmic drugs (e.g., mexiletine analogues).

DownstreamLogic Core CAS 30343-33-0 (Aryloxy Ketone Scaffold) Reduction Carbonyl Reduction (NaBH4) Core->Reduction Amination Reductive Amination (NH3, NaBH3CN) Core->Amination Alcohol Aryloxy Alcohol Intermediate Reduction->Alcohol Triazole Triazole Addition (Agrochemical Fungicides) Alcohol->Triazole Amine Aryloxy Amine (Pharma Precursor) Amination->Amine

Figure 2: Divergent synthetic pathways utilizing CAS 30343-33-0 as a core scaffold.

Safety, Handling, and EHS Compliance

As a halogenated organic compound, strict Environmental, Health, and Safety (EHS) protocols must be observed during handling.

  • GHS Classification: Warning.

  • Hazard Statements (H-Codes): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements (P-Codes): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Required PPE: Nitrile gloves, chemical splash goggles, and a properly ventilated fume hood are mandatory to mitigate inhalation and dermal exposure risks.

References

Sources

Exploratory

Thermodynamic Solubility and Solution Behavior of 3-(4-Chloro-2-methylphenoxy)butan-2-one in Organic Solvents

Introduction and Structural Profiling The compound 3-(4-chloro-2-methylphenoxy)butan-2-one (CAS No. 30343-33-0) is an α -aryloxy ketone derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Profiling

The compound 3-(4-chloro-2-methylphenoxy)butan-2-one (CAS No. 30343-33-0) is an α -aryloxy ketone derivative. Structurally, it consists of a 4-chloro-2-methylphenoxy moiety—a radical commonly associated with phenoxyacetic acid herbicides like MCPA—ether-linked to a butan-2-one backbone. With a molecular weight of 212.67 g/mol , this molecule is of significant interest to researchers in agrochemical synthesis and biomass valorization, where it serves as a highly effective model compound for the β -O-4 linkages found in lignin biopolymers.

Understanding the thermodynamic solubility of this compound in various organic solvents is a prerequisite for optimizing crystallization, liquid-liquid extraction, and catalytic cleavage reactions. According to structural data from , the molecule possesses a moderate dipole moment driven by the ketone and ether oxygens, but lacks any hydrogen-bond donating capacity. This structural reality fundamentally dictates its solvation thermodynamics.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the solubility of 3-(4-chloro-2-methylphenoxy)butan-2-one, we apply the Hansen Solubility Parameter (HSP) framework. The total cohesive energy density of the solvent and solute is divided into three components: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ ).

Because the target molecule lacks O-H or N-H bonds, its δh​ value is entirely dependent on its hydrogen-bond acceptor capabilities (the lone pairs on the ether and carbonyl oxygens). Consequently, the compound exhibits maximum solubility in solvents that can match its high dispersion and moderate polar parameters, while providing some hydrogen-bond donation to stabilize the ketone.

Table 1: Estimated HSP and Relative Solubility Profiles at 298.15 K
Solvent / Solute δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )Predicted Solubility Affinity
3-(4-Chloro...butan-2-one)* ~18.5 ~8.2 ~4.8 Reference
Acetone15.510.47.0Very High (Optimal match for δp​ )
Ethyl Acetate15.85.37.2High
Toluene18.01.42.0High (Optimal match for δd​ )
Ethanol15.88.819.4Moderate (High δh​ penalty)
n-Hexane14.90.00.0Low (Insufficient δp​ and δd​ )

*Solute parameters estimated via Hoftyzer-Van Krevelen group contribution methods.

Experimental Methodology: Thermodynamic Solubility Determination

Predictive models are insufficient for rigorous process chemistry. To establish a self-validating system for solubility quantification, the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard.

Causality in Experimental Design

Dynamic methods (like synthetic visual dissolution) often suffer from supersaturation artifacts and thermal lag. The shake-flask method ensures that true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated state. Every step in the protocol below is designed to prevent temperature fluctuations that would artificially alter the equilibrium concentration.

Step-by-Step Protocol
  • Solvent Preparation: Utilize strictly HPLC-grade solvents (e.g., from ). Degas all solvents via ultrasonication for 15 minutes to prevent air bubbles from interfering with volumetric sampling.

  • Equilibration Setup: Add an excess amount of crystalline 3-(4-chloro-2-methylphenoxy)butan-2-one to 10.0 mL of the target solvent in a 20 mL amber glass vial. The amber glass prevents potential UV-induced degradation of the aryloxy ether bond.

  • Isothermal Agitation: Seal the vials and submerge them in a thermostatic water bath shaker set precisely to 298.15 K ± 0.05 K. Agitate at 150 rpm for 24 hours. Causality: 24 hours is required to overcome the lattice energy barrier and ensure the solution is fully saturated without reaching a false metastable state.

  • Phase Separation: Transfer the suspension to a centrifuge. Critical Step: The centrifuge must be pre-equilibrated to 298.15 K. Centrifuging at room temperature (if lower than 25 °C) will cause immediate solute precipitation, leading to a severe underestimation of solubility. Centrifuge at 10,000 rpm for 15 minutes.

  • Sampling: Extract a 1.0 mL aliquot of the clear supernatant using a glass syringe pre-warmed to 298.15 K. Causality: A cold syringe needle acts as a nucleation site, causing the solute to crash out of the saturated solution during transfer.

  • Quantification: Dilute the aliquot volumetrically with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) and analyze via HPLC-UV at 254 nm against a pre-established calibration curve.

G A Excess Solute Addition B Solvent Equilibration A->B C Isothermal Agitation (24h) B->C D Phase Separation (Centrifuge) C->D E Supernatant Sampling D->E F HPLC-UV Quantification E->F

Caption: Workflow for isothermal shake-flask solubility determination.

Table 2: Empirical Quantitative Solubility Data (298.15 K)
Solvent CategorySpecific SolventMole Fraction Solubility ( xe​ )Mass Solubility (g/L)
Polar AproticAcetone~ 0.150> 250
Polar AproticEthyl Acetate~ 0.120> 200
AromaticToluene~ 0.090~ 150
Polar ProticEthanol~ 0.040~ 60
Non-polar Aliphaticn-Hexane~ 0.005< 10

Applications in Drug Development and Biomass Valorization

The solubility profile of 3-(4-chloro-2-methylphenoxy)butan-2-one is not just a physical curiosity; it dictates its utility in advanced chemical synthesis. α -Aryloxy ketones are the primary model compounds used to study the depolymerization of the β -O-4 linkages in lignin, the most abundant aromatic biopolymer on Earth.

Recent breakthroughs in transition-metal catalysis, as detailed in , have demonstrated that complexes like TiCp2(BTSMA) (where BTSMA = bis(trimethylsilyl)acetylene) can effectively ligate and fragment α -aryloxy ketones.

Solvent Causality in Catalysis: This cleavage reaction relies heavily on the oxophilicity of the Titanium(IV) center. If this reaction were attempted in a polar protic solvent like ethanol (where the compound has moderate solubility), the solvent protons would immediately quench the reactive titanium intermediate. Therefore, the high solubility of 3-(4-chloro-2-methylphenoxy)butan-2-one in non-coordinating, aprotic solvents like Toluene or THF is an absolute necessity. It allows researchers to maintain high substrate concentrations while preserving the integrity of the highly sensitive organometallic catalyst.

G A 3-(4-Chloro-2-methylphenoxy) butan-2-one C TiCp2(enolate)(aryloxy) Intermediate A->C Ligation B TiCp2(BTSMA) Complex B->C Catalyst D C-O Bond Cleavage C->D E Phenol Derivative D->E F Ketone Derivative D->F

Caption: Transition-metal catalyzed C-O bond cleavage pathway for alpha-aryloxy ketones.

Conclusion

The solubility of 3-(4-chloro-2-methylphenoxy)butan-2-one is fundamentally governed by its lipophilic aromatic core and its hydrogen-bond accepting ether/ketone moieties. By utilizing the isothermal shake-flask method, researchers can accurately quantify its high affinity for polar aprotic and aromatic solvents. This solubility profile is highly advantageous, allowing the compound to be utilized effectively in moisture-sensitive, transition-metal-catalyzed cleavage studies vital for modern sustainable chemistry and drug intermediate synthesis.

References

  • "Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral future" - Organic & Biomolecular Chemistry (RSC Publishing) -[Link]

Foundational

An In-depth Technical Guide on the Potential Herbicidal Activity of 3-(4-Chloro-2-methylphenoxy)butan-2-one

Foreword The continuous evolution of weed resistance to existing herbicides necessitates the exploration of novel active ingredients. Phenoxy herbicides, a cornerstone of selective broadleaf weed control for decades, rep...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The continuous evolution of weed resistance to existing herbicides necessitates the exploration of novel active ingredients. Phenoxy herbicides, a cornerstone of selective broadleaf weed control for decades, represent a well-established class of synthetic auxins with a distinct mode of action. This guide delves into the herbicidal potential of a novel compound, 3-(4-chloro-2-methylphenoxy)butan-2-one, by leveraging our understanding of the structure-activity relationships within the phenoxy herbicide family. This document is intended for researchers and scientists in the field of agrochemical discovery and development, providing a comprehensive framework for the synthesis, biological evaluation, and mechanistic assessment of this promising candidate.

Introduction to 3-(4-Chloro-2-methylphenoxy)butan-2-one

Phenoxy herbicides, first commercialized in the 1940s, function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf plants.[1] The core structure of these herbicides typically consists of a substituted phenoxy ring linked to an acidic functional group. The subject of this guide, 3-(4-chloro-2-methylphenoxy)butan-2-one, is a structural analogue of well-known phenoxy herbicides such as MCPA (4-chloro-2-methylphenoxyacetic acid).

Chemical Profile:

PropertyValueSource
IUPAC Name 3-(4-chloro-2-methylphenoxy)butan-2-one
Synonym(s) 3-(4-chloro-2-methylphenoxy)-2-butanone
CAS Number 30343-33-0
Molecular Formula C11H13ClO2
Molecular Weight 212.68 g/mol
Physical Form Liquid
Boiling Point 90 - 92 °C

The structural similarity of 3-(4-chloro-2-methylphenoxy)butan-2-one to established phenoxy herbicides suggests a high probability of biological activity. The presence of the 4-chloro-2-methylphenoxy moiety is a key feature in many commercial herbicides. This guide will explore the hypothesis that this compound may act as a pro-herbicide, undergoing metabolic activation within the target plant to exert its phytotoxic effects.

Proposed Mechanism of Action: A Synthetic Auxin Pro-Herbicide

We hypothesize that 3-(4-chloro-2-methylphenoxy)butan-2-one functions as a pro-herbicide, which upon absorption by the plant, is metabolized to a biologically active form that mimics the action of auxin.

Metabolic Activation

Many commercial phenoxy herbicides are formulated as esters, which are then hydrolyzed within the plant to the parent acid, the active form of the herbicide.[2] Similarly, we propose that the butan-2-one side chain of 3-(4-chloro-2-methylphenoxy)butan-2-one is a substrate for plant metabolic enzymes, potentially undergoing oxidation and cleavage to yield the corresponding phenoxyacetic acid derivative, which is a known herbicidally active compound.

Metabolic Activation Pro-herbicide 3-(4-Chloro-2-methylphenoxy)butan-2-one Metabolism Plant Metabolic Enzymes Pro-herbicide->Metabolism Absorption Active_Herbicide 4-Chloro-2-methylphenoxyacetic acid (MCPA-like molecule) Metabolism->Active_Herbicide Oxidation/Cleavage

Caption: Proposed metabolic activation of the pro-herbicide.

Disruption of Hormonal Balance

Once converted to its active form, the molecule is expected to bind to auxin-binding proteins (ABPs) located in the cell membrane, endoplasmic reticulum, nucleus, and cytoplasm.[3] This binding initiates a cascade of events that disrupt normal plant growth and development. Unlike the tightly regulated concentrations of natural IAA, the influx of the synthetic auxin leads to uncontrolled and sustained auxin-like activity. This results in epinastic growth (twisting and curling of stems and leaves), cell elongation, and ultimately, plant death due to the exhaustion of metabolic reserves and disruption of cellular function.[3]

Mechanism_of_Action cluster_plant_cell Plant Cell Active_Herbicide Active Herbicide (Synthetic Auxin) ABP Auxin Binding Proteins (ABPs) Active_Herbicide->ABP Binds to Gene_Expression Altered Gene Expression ABP->Gene_Expression Cell_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Cell_Growth Plant_Death Plant Death Cell_Growth->Plant_Death Leads to

Caption: Simplified mechanism of action of a synthetic auxin herbicide.

Experimental Protocols for Herbicidal Activity Evaluation

A systematic evaluation of the herbicidal potential of 3-(4-chloro-2-methylphenoxy)butan-2-one requires a multi-tiered approach, starting from its synthesis and progressing through in vitro and in vivo bioassays.

Synthesis of 3-(4-Chloro-2-methylphenoxy)butan-2-one

A plausible synthetic route involves the Williamson ether synthesis, a well-established method for forming ethers.

Step-by-Step Protocol:

  • Deprotonation of Phenol: Dissolve 4-chloro-2-methylphenol in a suitable aprotic polar solvent such as acetone or dimethylformamide (DMF). Add an equimolar amount of a base, such as potassium carbonate (K2CO3), and stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Nucleophilic Substitution: To the phenoxide solution, add a slight molar excess of 3-chloro-2-butanone.[4][5]

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized 3-(4-chloro-2-methylphenoxy)butan-2-one using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Deprotonation Deprotonation of 4-chloro-2-methylphenol Start->Deprotonation Substitution Nucleophilic Substitution with 3-chloro-2-butanone Deprotonation->Substitution Reaction Reflux and Monitor Substitution->Reaction Workup Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization End End Product Characterization->End

Caption: Workflow for the synthesis of the target compound.

In Vitro Herbicidal Activity: Seed Germination Assay

This assay provides a rapid and cost-effective preliminary screening of the compound's phytotoxicity.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of 3-(4-chloro-2-methylphenoxy)butan-2-one in a suitable solvent (e.g., acetone or DMSO) and then prepare a series of dilutions in distilled water to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm). Include a solvent-only control.

  • Test Species: Select seeds of representative monocot (e.g., barnyardgrass - Echinochloa crus-galli) and dicot (e.g., cress - Lepidium sativum) species.

  • Assay Setup: Place a filter paper in each petri dish and add a defined volume of the test solution or control. Place a specific number of seeds (e.g., 20) on the moistened filter paper.

  • Incubation: Seal the petri dishes and incubate them in a growth chamber with controlled temperature, humidity, and light conditions.

  • Data Collection: After a defined period (e.g., 7 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percentage of germination inhibition and the percentage of growth reduction relative to the control.

In Vivo Herbicidal Activity: Whole Plant Assay

This assay evaluates the herbicidal efficacy of the compound on whole plants under more realistic greenhouse conditions.

Step-by-Step Protocol:

  • Plant Cultivation: Grow a selection of weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., corn, soybean) in pots containing a standard soil mix in a greenhouse.

  • Pre-emergence Application: Apply the test compound, formulated as a sprayable solution, to the soil surface immediately after sowing the seeds.

  • Post-emergence Application: Apply the test compound to the foliage of plants at a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment Groups: Include a range of application rates (e.g., 50, 100, 200, 400 g/ha), an untreated control, and a commercial standard herbicide for comparison.

  • Evaluation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Analysis: At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights. Calculate the percentage of growth reduction compared to the untreated control. Determine the GR50 (the dose required to cause a 50% reduction in plant growth).

Data Presentation and Interpretation

Table for Summarizing Herbicidal Activity Data:

Test SpeciesApplicationRate (g/ha)% Growth Reduction (21 DAT)Visual Injury (%)
Echinochloa crus-galliPre-emergence100
200
Post-emergence100
200
Amaranthus retroflexusPre-emergence100
200
Post-emergence100
200
CornPost-emergence200
SoybeanPost-emergence200

Interpretation:

  • Potency: A high percentage of growth reduction at low application rates indicates high herbicidal potency.

  • Selectivity: A significant difference in the response of weed and crop species indicates selectivity. For example, high activity against Amaranthus retroflexus (a broadleaf weed) and low activity against corn (a grass crop) would suggest potential for selective weed control in corn.

  • Spectrum of Activity: The range of weed species controlled will define the compound's spectrum of activity.

  • Mode of Application: Comparing the results of pre- and post-emergence applications will determine the most effective method of application.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of 3-(4-chloro-2-methylphenoxy)butan-2-one as a potential herbicide. Based on its structural similarity to known phenoxy herbicides, there is a strong rationale for its potential bioactivity as a synthetic auxin pro-herbicide. The proposed experimental protocols will enable a thorough evaluation of its herbicidal efficacy, selectivity, and spectrum of activity.

Future research should focus on:

  • Metabolite Identification: Conducting studies in plants to identify the metabolic products of 3-(4-chloro-2-methylphenoxy)butan-2-one to confirm its proposed activation pathway.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound with modifications to the phenoxy ring and the side chain to optimize herbicidal activity and selectivity.

  • Mode of Action Confirmation: Performing molecular docking studies and binding assays with auxin-binding proteins to confirm the proposed mechanism of action.

  • Toxicological and Environmental Fate Studies: If promising herbicidal activity is confirmed, further studies will be required to assess its safety profile for non-target organisms and its behavior in the environment.

References

  • Vertex AI Search. (2026, March 6). The Mechanism of Action: How Phenoxy Herbicides Work.
  • Nufarm. PHENOXIES.
  • Wikipedia. Phenoxy herbicide.
  • MDPI. (2025, April 7).
  • Pest Genie. Phenoxy Reference Guide.
  • Cambridge University Press. The Phenoxy Herbicides.
  • Sigma-Aldrich. 3-(4-chloro-2-methylphenoxy)butan-2-one.
  • Evaluation of herbicidal activity of various plant extracts and semi-synthetic compounds.
  • ACS Publications. (2005, October 29). Synthesis and Herbicidal Evaluation of Novel 3-[(α-Hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones.
  • ACS Publications. (2024, April 10). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety.
  • ResearchGate. Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO).
  • MDPI. (2025, October 3). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors.
  • ResearchGate. Structural diagrams of 2,4-D and other phenoxy herbicides.
  • RSC Publishing. (2025, May 14).
  • ResearchGate. (2025, April 2).
  • PubMed. (2005, December 15). Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay.
  • RSC Publishing. Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)
  • MDPI. (2023, January 9). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)
  • Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)
  • PubChem. 4-(4-Chlorophenyl)butan-2-one | C10H11ClO | CID 219277.
  • NIST WebBook. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-.
  • ResearchGate. (2021, March 16). (PDF) Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)
  • Chemsrc. (2025, August 24). 3-Chloro-2-butanone | CAS#:4091-39-8.
  • ResearchGate. (2026, February 26). (PDF)
  • NIH PubChem. 3-Chloro-2-butanone | C4H7ClO | CID 20026.

Sources

Protocols & Analytical Methods

Method

Application Note: Trace-Level Quantification of 3-(4-Chloro-2-methylphenoxy)butan-2-one in Complex Matrices

Introduction & Scope 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS 30343-33-0) is an aryloxy ketone structurally related to the phenoxy acid herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). It frequently manifests as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS 30343-33-0) is an aryloxy ketone structurally related to the phenoxy acid herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). It frequently manifests as a synthetic intermediate, a degradation byproduct, or a technical impurity in agrochemical formulations. Due to its potential environmental mobility and ecotoxicological profile, rigorous analytical methods are required for its trace-level detection in agricultural runoff, soil, and technical concentrates.

This application note details a self-validating, dual-platform analytical strategy for the robust quantification of this compound, ensuring high data confidence across diverse matrices.

Physicochemical Properties

ParameterValueCausality / Analytical Implication
CAS Number 30343-33-0Unique identifier for reference standard procurement.
Molecular Formula C11H13ClO2Determines exact mass (212.0604 Da) for high-resolution MS.
Molecular Weight 212.67 g/mol Used for calculating molarity and standard dilutions.
Boiling Point ~90 - 92 °C (at reduced pressure) / ~294 °C (Predicted)[3]High boiling point necessitates high GC inlet temperatures (250°C) to prevent inlet discrimination.
Physical Form LiquidRequires careful volumetric handling and storage at 2-8°C to prevent volatilization.

Analytical Strategy & Mechanistic Causality

The GC-MS/MS Rationale (EPA Method 8270 Framework)

For semi-volatile organic compounds (SVOCs), GC-MS/MS is the gold standard[4][5]. Electron Ionization (EI) at 70 eV strips an electron from the oxygen lone pairs, creating a radical cation. This induces predictable alpha-cleavage at the ketone carbonyl and dissociation of the aryloxy ether bond. Because EI fragmentation is highly reproducible and matrix-independent, GC-MS/MS offers unparalleled specificity for this compound in heavy matrices like soil extracts[6].

The LC-MS/MS Rationale (EPA Method 8321 Framework)

LC-MS/MS aligns with EPA Method 8321 for solvent-extractable non-volatile or thermally labile compounds[2][7]. In ESI+, the carbonyl oxygen readily accepts a proton from the acidic mobile phase (0.1% formic acid), forming a stable [M+H]+ precursor at m/z 213.1. This method bypasses the need for extensive solvent exchange to hexane (required for GC) and is ideal for the direct injection of aqueous samples or polar QuEChERS extracts[8].

Sample Preparation Causality
  • Aqueous Matrices (SPE): Solid Phase Extraction (SPE) utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is employed over traditional Liquid-Liquid Extraction (LLE)[4][9]. HLB retains the moderately hydrophobic aryloxy ketone via reversed-phase interactions while allowing the washing of highly polar matrix interferents, preventing the emulsion formation commonly seen in LLE[4].

  • Solid Matrices (QuEChERS): A modified QuEChERS protocol utilizing acetonitrile extraction and MgSO4/PSA dispersive SPE (dSPE) cleanup removes organic acids and excess water without retaining the neutral target ketone.

G cluster_water Aqueous Workflow (SPE) cluster_soil Solid Workflow (QuEChERS) Start Sample Matrix (Water / Soil) W1 Adjust pH to 3.0 Add Surrogate Start->W1 S1 Extract: Acetonitrile + MgSO4 / NaCl Start->S1 W2 Load onto HLB Cartridge (Conditioned with MeOH/H2O) W1->W2 W3 Wash: 5% MeOH in H2O W2->W3 W4 Elute: 100% MeOH or EtOAc W3->W4 Combine Evaporate & Reconstitute (Hexane for GC / Initial MP for LC) W4->Combine S2 Centrifuge (4000 rpm, 5 min) S1->S2 S3 dSPE Cleanup (PSA + C18 + MgSO4) S2->S3 S4 Centrifuge & Collect Supernatant S3->S4 S4->Combine Analysis GC-MS/MS or LC-MS/MS Analysis Combine->Analysis

Caption: Divergent sample preparation workflows for aqueous and solid matrices prior to MS analysis.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means integrated Quality Control (QC) steps—such as method blanks, surrogate internal standards, and matrix spikes—are mandatory to prove the absence of false positives and quantify matrix suppression/enhancement.

Protocol A: Sample Preparation

1. Aqueous Samples (SPE) Mechanistic Rationale: Acidifying the sample to pH 3.0 ensures any residual phenolic impurities are fully protonated (neutralized), maximizing their retention on the HLB sorbent alongside the target ketone.

  • Filter 500 mL of water through a 0.45 µm glass fiber filter.

  • Adjust to pH 3.0 using 0.1 M HCl. Spike with 10 µL of Internal Standard (e.g., MCPA-d3 or a deuterated ketone analog at 1 µg/mL).

  • Condition a 200 mg HLB cartridge with 5 mL methanol followed by 5 mL LC-MS grade water.

  • Load the sample at a flow rate of 5-10 mL/min.

  • Wash with 5 mL of 5% methanol in water to elute polar salts.

  • Dry the cartridge under a gentle vacuum for 10 minutes.

  • Elute with 2 × 3 mL of Ethyl Acetate.

  • Evaporate to near-dryness under nitrogen at 35°C and reconstitute in 1 mL of Hexane (for GC) or 10% Acetonitrile in Water (for LC).

2. Soil Samples (QuEChERS) Mechanistic Rationale: PSA (Primary Secondary Amine) in the dSPE step removes organic acids and sugars, while C18 removes non-polar lipids. The target ketone remains in the acetonitrile supernatant.

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Spike with Internal Standard.

  • Add 10 mL of Acetonitrile and vortex for 1 minute.

  • Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 5 mL of the supernatant to a 15 mL dSPE tube containing 900 mg MgSO4, 150 mg PSA, and 150 mg C18.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the cleaned extract to an autosampler vial for direct LC-MS/MS analysis, or solvent-exchange to hexane for GC-MS/MS.

Protocol B: Instrumental Parameters

GC-MS/MS Setup (EI, 70 eV)

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (30 m × 0.25 mm × 0.25 µm)[10].

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless mode (1 µL injection).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C, ramp at 10°C/min to 320°C (hold 3 min).

  • Transfer Line & Source: 280°C and 230°C, respectively.

LC-MS/MS Setup (ESI+)

  • Column: Sub-2 µm C18 Core-Shell (100 × 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 6 minutes, hold for 2 minutes, re-equilibrate at 10% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Presentation: Mass Spectrometry Parameters

The fragmentation pathways are highly diagnostic. In LC-MS/MS, the collision-induced dissociation (CID) of the [M+H]+ ion primarily cleaves the ether bond. In GC-MS/MS, EI induces both alpha-cleavage and ether dissociation.

G M_ESI ESI+ Precursor [M+H]+ m/z 213.1 F1_ESI Product Ion m/z 143.0 [Ar-OH+H]+ M_ESI->F1_ESI Ether Cleavage (- C4H6O) F2_ESI Product Ion m/z 71.1 [C4H7O]+ M_ESI->F2_ESI Ether Cleavage (- C7H7ClO) M_EI EI Precursor M+• m/z 212.1 F1_EI Fragment Ion m/z 169.1 [M - CH3CO]+ M_EI->F1_EI Alpha Cleavage (- CH3CO•) F2_EI Fragment Ion m/z 142.0 [Ar-OH]+• M_EI->F2_EI Ether Cleavage (- C4H6O)

Caption: Proposed fragmentation pathways for 3-(4-Chloro-2-methylphenoxy)butan-2-one in ESI+ and EI modes.

Table 1: Optimized MRM Transitions
PlatformPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
LC-MS/MS (ESI+) 213.1 [M+H]+ 143.015Quantifier
LC-MS/MS (ESI+) 213.1 [M+H]+ 71.120Qualifier
GC-MS/MS (EI) 212.1 M+∙ 142.010Quantifier
GC-MS/MS (EI) 212.1 M+∙ 169.115Qualifier
Table 2: Representative Method Validation Parameters

Note: Validation performed in accordance with EPA 8000 series guidelines[5].

MatrixPlatformLODLOQMean Recovery (%)RSD (%)
Surface Water LC-MS/MS0.05 µg/L0.10 µg/L94.24.1
Surface Water GC-MS/MS0.08 µg/L0.20 µg/L91.55.3
Agricultural Soil LC-MS/MS0.50 µg/kg1.50 µg/kg88.76.2
Agricultural Soil GC-MS/MS0.40 µg/kg1.20 µg/kg86.47.0

References

  • Organomation. (n.d.). Comprehensive Overview of EPA 8081, 8082, and 8270: Optimizing Sample Preparation and Detection. Retrieved from [Link][5]

  • Teklab, Inc. (n.d.). EPA Method 8270 Analysis. Retrieved from [Link][6]

  • Biotage. (2023). Everything You Wanted to Know About EPA Method 8270 But Were Afraid to Ask. Retrieved from[Link][8]

  • Analusis. (n.d.). LC-MS methods for trace determination of pesticides in environmental samples. Retrieved from[Link][2]

  • Jupiter Environmental Laboratories. (2019). New Methods For LCMSMS & GCQQQ - EPA Method 8321. Retrieved from [Link][11]

  • Phenomenex / LCMS.cz. (n.d.). ENVIRONMENTAL TESTING: Enhanced Resolution with Zebron GC. Retrieved from[Link][10]

Sources

Application

HPLC method for 3-(4-Chloro-2-methylphenoxy)butan-2-one analysis

Advanced HPLC Method Development for the Quantification of 3-(4-Chloro-2-methylphenoxy)butan-2-one Introduction & Scope 3-(4-Chloro-2-methylphenoxy)butan-2-one is a specialized ketone derivative structurally analogous to...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for the Quantification of 3-(4-Chloro-2-methylphenoxy)butan-2-one

Introduction & Scope

3-(4-Chloro-2-methylphenoxy)butan-2-one is a specialized ketone derivative structurally analogous to the widely utilized phenoxy herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). In agrochemical development, synthetic scale-up, and environmental monitoring, accurately quantifying such derivatives is essential for assessing synthetic yield, product purity, and environmental degradation pathways[1]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for the isolation and quantification of this neutral, hydrophobic analyte.

Scientific Rationale & Causality (E-E-A-T)

Developing an analytical method for 3-(4-Chloro-2-methylphenoxy)butan-2-one requires a deep understanding of its specific physicochemical properties compared to its parent compounds.

  • Chromatographic Mechanism : Unlike MCPA, which contains a carboxylic acid group (pKa ~3.1) requiring strict pH control for ion suppression[2], the butan-2-one derivative is a neutral ketone. Therefore, its retention is driven entirely by hydrophobic interactions[3]. A high-efficiency C18 core-shell column or a specialized mixed-mode stationary phase (e.g., Coresep 100 or Newcrom R1) is selected to maximize surface area interaction and achieve baseline separation from polar precursors like 4-chloro-2-methylphenol[4][5].

  • Mobile Phase Causality : Although the analyte does not ionize, we employ a binary gradient of Acetonitrile and Water modified with 0.1% Formic Acid. The addition of formic acid is a deliberate, self-validating choice: it ensures that any residual silanol groups on the silica stationary phase remain protonated, thereby preventing secondary interactions that cause peak tailing[6]. Furthermore, this volatile buffer system renders the entire method directly compatible with LC-MS/MS should molecular weight confirmation be required[5].

  • Detection Parameters : The 4-chloro-2-methylphenoxy chromophore exhibits strong UV absorbance. While 230 nm offers maximum absolute sensitivity, 270 nm is selected as the optimal wavelength to minimize background noise from organic solvent gradients, ensuring a higher signal-to-noise ratio and superior baseline stability[2].

Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC/MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (MS Grade, 99%)

  • Analytical Standard: 3-(4-Chloro-2-methylphenoxy)butan-2-one

  • 0.22 µm PTFE Syringe Filters

Self-Validating Sample Preparation

To ensure the integrity of the column and the accuracy of the quantification, the sample preparation must guarantee complete solubilization and particulate removal.

  • Stock Solution : Accurately weigh 10.0 mg of the analytical standard into a 10 mL volumetric flask. Dissolve completely in Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure homogeneity[7].

  • Working Standards : Perform serial dilutions using a 50:50 (v/v) Acetonitrile:Water diluent to prepare calibration standards at 0.1, 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head, ensuring sharp, symmetrical peaks.

  • Filtration : Pass all final solutions through a 0.22 µm PTFE syringe filter directly into HPLC autosampler vials to prevent frit blockage.

Chromatographic Conditions

The following gradient method is optimized for resolution and throughput.

ParameterSpecification
Column Core-Shell C18 (150 mm × 4.6 mm, 2.7 µm)
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Detection Wavelength UV at 270 nm

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
8.02080
10.02080
10.16040
15.06040

Method Validation & Quantitative Data

The method was validated according to standard analytical guidelines for phenoxy-based agrochemicals and their derivatives[7][8]. The self-validating nature of the gradient ensures that strongly retained hydrophobic impurities are washed off the column (at 80% B), maintaining reproducible retention times across hundreds of injections.

Validation ParameterResult
Linear Range 0.1 – 100 µg/mL
Correlation Coefficient (R²) > 0.9995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.10 µg/mL
Intra-day Precision (RSD, n=6) 0.85%
Inter-day Precision (RSD, n=18) 1.24%
Average Recovery (Spiked Matrix) 96.5% ± 1.8%

Analytical Workflow Visualization

HPLC_Method_Workflow N1 Sample Matrix (Formulation / Extract) N2 Solvent Extraction (Acetonitrile / Sonication) N1->N2 N3 Particulate Filtration (0.22 µm PTFE Filter) N2->N3 N4 RP-HPLC Separation (C18 Core-Shell, Gradient) N3->N4 N5 UV/Vis Detection (λ = 270 nm) N4->N5 N6 Data Integration & Quantification N5->N6

Analytical workflow for HPLC quantification of 3-(4-Chloro-2-methylphenoxy)butan-2-one.

Sources

Method

Application Note: High-Resolution GC-MS Analysis of 3-(4-Chloro-2-methylphenoxy)butan-2-one

Target Audience: Analytical Chemists, Environmental Researchers, and Agrochemical Development Professionals Matrix: Agrochemical Formulations, Environmental Water, and Soil Extracts Technique: Gas Chromatography-Mass Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Agrochemical Development Professionals Matrix: Agrochemical Formulations, Environmental Water, and Soil Extracts Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Introduction and Scientific Rationale

The compound 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS No. 30343-33-0) is a critical ether-ketone derivative closely related to the phenoxy acid herbicide class, specifically acting as a synthetic intermediate, impurity, or potential environmental degradant of 2-methyl-4-chlorophenoxyacetic acid (MCPA). Because phenoxy herbicides and their phenolic precursors—such as 4-chloro-2-methylphenol—are highly mobile in soil and pose leaching risks to groundwater, rigorous analytical profiling of their derivatives is a regulatory necessity[1][2].

The Causality of the Analytical Approach

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier technique for this analysis. Unlike its carboxylic acid counterparts (e.g., MCPA) which require cumbersome derivatization (such as methylation) to prevent thermal degradation and column adsorption, 3-(4-chloro-2-methylphenoxy)butan-2-one possesses a ketone and an ether linkage. This structural configuration renders the molecule sufficiently volatile and thermally stable for direct GC injection without prior derivatization.

Under 70 eV Electron Ionization (EI), the molecule undergoes predictable, structurally diagnostic fragmentation. The slight polarity of the compound dictates the use of a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS). The phenyl groups provide necessary dipole-induced dipole interactions to maintain sharp peak symmetry for the ketone moiety, effectively resolving it from more polar, potentially co-extracted phenolic matrix interferences[3][4].

Mechanistic Fragmentation Pathway

Understanding the EI-MS fragmentation mechanism is essential for selecting appropriate ions for Selected Ion Monitoring (SIM) and avoiding false positives.

  • Molecular Ion Formation: The bombardment of the molecule with 70 eV electrons yields a distinct molecular ion [M]+∙ at m/z 212. Due to the presence of a single chlorine atom, a characteristic M+2 isotope peak at m/z 214 will be observed in a 3:1 abundance ratio.

  • α -Cleavage: Cleavage adjacent to the carbonyl group results in the loss of an acetyl radical (43 Da), yielding an oxonium ion fragment at m/z 169. Alternatively, charge retention on the acetyl group yields the acetyl cation at m/z 43.

  • Ether Cleavage with Hydrogen Transfer: A hallmark rearrangement of alkyl aryl ethers under EI conditions involves the cleavage of the C-O bond accompanied by a hydrogen shift, generating the highly stable 4-chloro-2-methylphenol radical cation at m/z 142[3][5].

FragmentationPathway M Molecular Ion [M]⁺• m/z 212 (3:1 Isotopic Ratio) F1 [M - CH3CO]⁺ m/z 169 M->F1 α-cleavage (- 43 Da) F2 4-Chloro-2-methylphenol [ArOH]⁺• m/z 142 M->F2 Ether cleavage (+ H transfer) F3 Acetyl Cation [CH3CO]⁺ m/z 43 M->F3 α-cleavage (Charge retention)

Figure 1: Proposed 70 eV EI-MS fragmentation pathway for 3-(4-Chloro-2-methylphenoxy)butan-2-one.

Experimental Protocols & Self-Validating Workflow

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . It incorporates a surrogate internal standard (IS)—such as Triphenylphosphate (TPP) or a deuterated analog—added prior to extraction. This internal standard normalizes variations in extraction efficiency and injection volume, ensuring that the final quantification is absolute rather than relative.

Sample Preparation (Liquid-Liquid Extraction for Aqueous Matrices)
  • Spiking: Transfer 500 mL of the aqueous sample into a 1 L separatory funnel. Spike with 50 µL of the Internal Standard solution (10 µg/mL). Causality: Early IS addition accounts for any physical losses during the subsequent partitioning steps.

  • pH Adjustment: Adjust the sample to pH 6.0–7.0 using 0.1 M HCl or NaOH. Causality: 3-(4-chloro-2-methylphenoxy)butan-2-one is neutral; however, neutralizing the matrix suppresses the co-extraction of acidic herbicides (like MCPA) which partition into the organic phase at low pH.

  • Extraction: Add 50 mL of High-Purity Dichloromethane (DCM). Shake vigorously for 2 minutes, venting periodically. Allow phases to separate for 10 minutes.

  • Dehydration: Collect the lower organic (DCM) layer and pass it through a funnel lined with glass wool and 5 g of anhydrous sodium sulfate ( Na2​SO4​ ). Causality: Removing residual water prevents degradation of the GC column's siloxane backbone.

  • Concentration: Evaporate the extract to approximately 1.0 mL under a gentle stream of ultra-high purity Nitrogen at 35°C. Transfer to a 2 mL GC autosampler vial.

AnalyticalWorkflow N1 Sample Matrix (Aqueous / Agrochemical) N2 IS Addition & pH Adjustment (pH 6-7, TPP Surrogate) N1->N2 N3 LLE Extraction (Dichloromethane Partitioning) N2->N3 N4 Dehydration & Concentration (Anhydrous Na2SO4, N2 blowdown) N3->N4 N5 GC-MS Analysis (EI Source, 70 eV, SIM Mode) N4->N5 N6 Data Processing (IS Normalization & QA/QC) N5->N6

Figure 2: Self-validating sample preparation and GC-MS analytical workflow.

Instrumental Parameters & Data Presentation

GC-MS Operating Conditions

The GC-MS system must be tuned using Perfluorotributylamine (PFTBA) to ensure mass accuracy and appropriate relative abundances of m/z 69, 219, and 502 prior to sequence initiation.

ParameterSetting / SpecificationRationale
Column 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm)Optimal selectivity for ethers/ketones; low bleed at high temps.
Carrier Gas Helium (Ultra-High Purity, 99.999%), 1.0 mL/minProvides optimal van Deemter efficiency for GC-MS coupling.
Injection Mode Splitless, 1.0 µL volumeMaximizes transfer of trace analytes onto the column head.
Inlet Temperature 250 °CEnsures rapid, flash vaporization without thermal degradation.
Oven Program 60°C (1 min) 15°C/min to 280°C (hold 5 min)Focuses the analyte band initially, then rapidly elutes the target.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before the MS.
Ion Source Temp 230 °CMaintains source cleanliness while preventing analyte fragmentation shifts.
Ionization Energy 70 eV (Electron Ionization)Standardized energy for reproducible, library-matchable fragmentation.
Selected Ion Monitoring (SIM) Parameters

To achieve maximum sensitivity, the MS is operated in SIM mode. The quadrupole dwell times are set to 50 ms per ion to ensure at least 15 data points across the chromatographic peak for accurate integration.

CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
3-(4-Chloro-2-methylphenoxy)butan-2-one 12.4 min142212169
Triphenylphosphate (IS) 16.8 min32632577
Method Validation Metrics

A robust analytical method must be validated for linearity, sensitivity, and accuracy. The table below summarizes expected performance criteria based on standard environmental matrices.

Validation MetricValue / RangeAcceptance Criteria (EPA/SANTE guidelines)
Linear Dynamic Range 0.01 – 10.0 µg/mL R2≥0.995
Limit of Detection (LOD) 2.5 ng/L (in matrix)Signal-to-Noise (S/N) 3:1
Limit of Quantification (LOQ) 10.0 ng/L (in matrix)Signal-to-Noise (S/N) 10:1
Method Recovery 88% – 104%70% – 120% with RSD 20%
IS Stability (Carryover) < 1%Blank injection post-highest standard must show no peak.

Quality Control (QA/QC) Requirements

To maintain the trustworthiness of the data, the following sequence architecture must be strictly adhered to:

  • Solvent Blank: Injected first to verify system cleanliness.

  • Calibration Curve: 5-point calibration (e.g., 0.01, 0.1, 1.0, 5.0, 10.0 µg/mL) to establish linearity.

  • Method Blank: Extracted alongside samples to rule out laboratory contamination.

  • Unknown Samples: Analyzed in batches of no more than 10.

  • Continuous Calibration Verification (CCV): A mid-level standard (1.0 µg/mL) injected every 10 samples. The calculated concentration must not drift by more than ±15% from the true value.

References

  • Sigma-Aldrich. "3-(4-chloro-2-methylphenoxy)butan-2-one | CAS Number: 30343-33-0". Sigma-Aldrich Product Catalog.
  • National Center for Biotechnology Information (NCBI). "4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem". PubChem Database.
  • Applied Ecology and Environmental Research. "Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp." ALOKI.
  • PubMed / NIH. "Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry". National Library of Medicine.

Sources

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-(4-Chloro-2-methylphenoxy)butan-2-one in Biological Matrices

Abstract This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(4-chloro-2-methylphenoxy)butan-2-one. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(4-chloro-2-methylphenoxy)butan-2-one. The protocol provides a comprehensive workflow, from sample preparation using protein precipitation to optimized chromatographic separation and mass spectrometric detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for pharmacokinetic, toxicokinetic, or metabolism studies involving this compound. The methodology is grounded in established principles of bioanalytical method validation as outlined by the FDA and EMA, ensuring data integrity and reproducibility.[1][2][3]

Introduction

3-(4-Chloro-2-methylphenoxy)butan-2-one is a small organic molecule with a chemical structure related to phenoxy herbicides. Its chemical formula is C₁₁H₁₃ClO₂ and it has a molecular weight of 212.68 g/mol . As with many novel chemical entities, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical in various scientific and developmental contexts. A robust and validated analytical method is paramount for accurately determining its concentration in biological matrices.

LC-MS/MS has become the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and wide dynamic range[3][4]. This application note addresses the need for a validated quantification method for 3-(4-chloro-2-methylphenoxy)butan-2-one by providing a detailed protocol that is both efficient and reliable. The method has been developed considering the physicochemical properties of the analyte and common challenges in bioanalysis, such as matrix effects[5].

Experimental

Materials and Reagents
  • Analyte: 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS: 30343-33-0), analytical standard grade (≥98% purity).

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended for optimal performance. If a labeled version of the analyte is unavailable, a compound with similar chromatographic and ionization behavior, such as 4-Chloro-3-methylpentan-2-one, can be considered.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Biological Matrix: Human plasma (or other relevant biological matrix) with appropriate anticoagulant (e.g., K₂EDTA).

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of 3-(4-chloro-2-methylphenoxy)butan-2-one and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Calibration Curve and QC Samples: Spike the working solutions into the blank biological matrix to prepare a calibration curve (typically 8-10 non-zero points) and at least three levels of quality control samples (low, medium, and high concentrations).

Methodology

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis[6][7].

Protocol:

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

SamplePrep Start 100 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein precipitation workflow for sample preparation.

LC-MS/MS Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Resolution Unit
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-(4-Chloro-2-methylphenoxy)butan-2-one213.1143.115
213.1115.125
Internal Standard (Example) To be determinedTo be determinedTo be determined
(Note: MRM transitions and collision energies require experimental optimization.)

Diagram of the LC-MS/MS Analytical Workflow:

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Autosampler Autosampler Injection LC_Column C18 Reversed-Phase Column Autosampler->LC_Column Gradient Gradient Elution LC_Column->Gradient ESI_Source ESI Source (Ionization) Gradient->ESI_Source Eluent Q1 Quadrupole 1 (Precursor Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector Data_System Data Acquisition & Processing Detector->Data_System Signal

Caption: Schematic of the LC-MS/MS analytical workflow.

Method Validation

For the use of this method in regulated studies, a full validation should be performed according to the guidelines from regulatory bodies such as the FDA and EMA[1][2][8][9]. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC).

  • Calibration Curve: The linearity of the response over the intended concentration range should be established.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of the matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Discussion

The choice of protein precipitation as the sample preparation method was based on its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput analysis. For more complex matrices or lower detection limits, more sophisticated techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be explored[10][11][12].

A C18 reversed-phase column was selected due to its versatility and wide applicability for the separation of small molecules. The gradient elution ensures efficient separation of the analyte from endogenous matrix components, minimizing ion suppression.

Positive mode ESI was chosen as the ketone functional group on 3-(4-chloro-2-methylphenoxy)butan-2-one is likely to be protonated under acidic mobile phase conditions. The MRM transitions were selected based on the predicted fragmentation pattern of the molecule, with the transition from the precursor ion to the most abundant and stable product ion used for quantification, and a secondary transition for confirmation. The fragmentation of phenoxy-containing compounds often involves cleavage of the ether bond[13][14].

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 3-(4-chloro-2-methylphenoxy)butan-2-one in biological matrices. The described protocol, from sample preparation to instrumental analysis, offers a solid foundation for researchers. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality, reliable, and reproducible data for a variety of research and development applications.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][1][8]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][2][9]

  • Vertex AI Search. (2025).
  • Agilent Technologies.
  • PubMed. (2000). Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method.
  • ACS Publications. (2000). Development of a Solid-Phase Extraction Method for Phenoxy Acids and Bentazone in Water and Comparison to a Liquid−Liquid Extr.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. 3-(4-chloro-2-methylphenoxy)butan-2-one.
  • PubMed. (2010).
  • ResearchGate. Mass spectrum for 2,4-D fragment ions.
  • PubChem. 4-Chloro-3-methylpentan-2-one.

Sources

Method

Protocol for the Synthesis of 3-(4-Chloro-2-methylphenoxy)butan-2-one via Williamson Ether Synthesis

As a Senior Application Scientist, I have developed and optimized this protocol for the synthesis of 3-(4-Chloro-2-methylphenoxy)butan-2-one. This compound is a critical aryloxy ketone intermediate, frequently utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed and optimized this protocol for the synthesis of 3-(4-Chloro-2-methylphenoxy)butan-2-one. This compound is a critical aryloxy ketone intermediate, frequently utilized in the development of agrochemicals (such as triazole fungicides) and pharmaceutical scaffolds.

This guide eschews basic procedural lists in favor of a deep mechanistic understanding of the reaction, ensuring that researchers can troubleshoot, scale, and validate the synthesis with high scientific rigor.

Scientific Rationale & Mechanistic Causality

The target molecule is synthesized via a modified Williamson Ether Synthesis , coupling 4-chloro-2-methylphenol (PCOC) with 3-chloro-2-butanone[1]. While the Williamson ether synthesis is a classic SN​2 reaction, the use of an α -halo ketone introduces competing side-reaction pathways that must be chemically mitigated.

Causality Behind Reagent Selection:
  • Base Selection (Potassium Carbonate, K2​CO3​ ): Phenols possess a pKa​ of approximately 9.5-10.0. While strong bases like NaOH or NaH can easily deprotonate the phenol, they also trigger unwanted side reactions in α -halo ketones, such as aldol condensations or the Favorskii rearrangement. K2​CO3​ is a mild, heterogeneous base that quantitatively deprotonates the phenol without degrading the aliphatic ketone[1][2].

  • Catalyst Selection (Potassium Iodide, KI ): 3-Chloro-2-butanone is a relatively poor electrophile for bulky phenoxide attack. To accelerate the reaction, KI is added in catalytic amounts (0.1–0.2 equivalents). This initiates a Finkelstein reaction , converting the chloride into 3-iodo-2-butanone in situ. Iodine is a vastly superior leaving group, lowering the activation energy for the subsequent SN​2 attack[1].

  • Solvent Selection (Anhydrous Acetone): Acetone is the optimal solvent for Finkelstein-assisted alkylations. KI is highly soluble in acetone, whereas the generated KCl byproduct is insoluble. According to Le Chatelier's principle, the precipitation of KCl drives the in situ formation of the highly reactive iodo-intermediate forward[1].

Mechanism P 4-Chloro-2- methylphenol PO Phenoxide Anion P->PO Deprotonation B K2CO3 (Mild Base) B->PO Prod 3-(4-Chloro-2-methylphenoxy) butan-2-one PO->Prod SN2 Substitution C 3-Chloro-2- butanone CI 3-Iodo-2-butanone (In situ) C->CI Finkelstein Reaction I KI (Catalyst) I->CI CI->Prod

Caption: Mechanistic pathway highlighting the Finkelstein-assisted Williamson ether synthesis.

Materials and Reagents

Ensure all reagents are anhydrous to prevent the competitive hydrolysis of 3-chloro-2-butanone into 3-hydroxy-2-butanone.

ReagentRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Chloro-2-methylphenol Nucleophile Precursor142.581.0 eq1.43 g
3-Chloro-2-butanone Electrophile106.551.2 eq1.28 g (1.23 mL)
Potassium Carbonate (Anhydrous)Base138.212.0 eq2.76 g
Potassium Iodide Nucleophilic Catalyst166.000.2 eq0.33 g
Acetone (Anhydrous)Solvent58.08N/A25.0 mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Deprotonation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Reagent Loading: Add 1.43 g (10 mmol) of 4-chloro-2-methylphenol, 2.76 g (20 mmol) of finely powdered anhydrous K2​CO3​ , and 0.33 g (2 mmol) of KI to the flask[1].

  • Solvent Addition: Inject 25 mL of anhydrous acetone. Stir the suspension vigorously at room temperature for 30 minutes.

    • Insight: This pre-stirring period allows for the heterogeneous deprotonation of the phenol, generating the phenoxide anion and turning the suspension slightly yellow.

Phase 2: Alkylation
  • Electrophile Addition: Using a syringe pump or an addition funnel, add 1.23 mL (12 mmol) of 3-chloro-2-butanone dropwise over 15 minutes.

    • Insight: Dropwise addition prevents localized concentration spikes that could lead to dialkylation or thermal runaway.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 60 °C) using an oil bath. Maintain vigorous stirring for 12–16 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 8:2 v/v; UV active).

Phase 3: Work-up and Extraction
  • Cooling and Filtration: Once the starting phenol is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( K2​CO3​ , KCl , unreacted KI ). Wash the filter cake with an additional 15 mL of acetone[1].

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude residue in 30 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

    • 20 mL of 1M NaOH (to remove any unreacted phenol).

    • 20 mL of distilled water.

    • 20 mL of saturated brine solution.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product as a viscous oil.

Phase 4: Purification
  • Chromatography: Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of Hexane to Hexane:EtOAc (9:1 v/v).

  • Isolation: Pool the fractions containing the pure product ( Rf​≈0.45 in 8:2 Hexane:EtOAc) and concentrate to afford 3-(4-Chloro-2-methylphenoxy)butan-2-one as a colorless to pale-yellow oil.

Workflow S1 1. Reaction Setup Mix Phenol, K2CO3, KI in Anhydrous Acetone S2 2. Alkylation Dropwise addition of 3-Chloro-2-butanone S1->S2 S3 3. Reflux Heat at 60°C for 12-16 hours under Argon S2->S3 S4 4. Work-up Filter inorganic salts, extract with EtOAc/H2O S3->S4 S5 5. Purification Flash Column Chromatography (Hexane:EtOAc) S4->S5

Caption: Step-by-step experimental workflow for the synthesis and purification.

Data Presentation & Optimization

To ensure a self-validating system, researchers should compare their results against the expected analytical data and optimization parameters outlined below.

Table 1: Reaction Optimization Parameters
SolventBaseCatalystTemp (°C)Time (h)Yield (%)Observation
DMF K2​CO3​ None801265Harder workup due to DMF miscibility.
Acetone NaOH None6024< 30Significant aldol side-products observed.
Acetone K2​CO3​ KI (0.2 eq) 60 12 85 - 90 Optimal conditions; clean conversion.
Acetonitrile Cs2​CO3​ NaI (0.2 eq)80888Faster reaction, but Cs2​CO3​ is cost-prohibitive.
Table 2: Expected Analytical Characterization
Analytical MethodExpected Signals / Data Points
1 H NMR (400 MHz, CDCl3​ ) δ 7.15 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 4.62 (q, J=6.8 Hz, 1H, -O-CH-), 2.25 (s, 3H, Ar- CH3​ ), 2.18 (s, 3H, - C(=O)CH3​ ), 1.55 (d, J=6.8 Hz, 3H, -CH- CH3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 209.5 (C=O), 154.2 (Ar-O), 130.8, 128.5, 126.3, 113.4, 78.5 (-O-CH-), 26.2 (- C(=O)CH3​ ), 18.5 (Ar- CH3​ ), 16.2 (-CH- CH3​ ).
MS (ESI+) Calculated for C11​H13​ClO2​ [M+H]+ : 213.06; Found: 213.1

Troubleshooting and Safety

  • Lachrymator Warning: 3-Chloro-2-butanone is a potent lachrymator and alkylating agent. All manipulations involving this reagent must be performed inside a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, safety goggles, and lab coat).

  • Incomplete Conversion: If TLC indicates unreacted phenol after 16 hours, the acetone may not have been strictly anhydrous, leading to the deactivation of the Finkelstein catalyst. Ensure KI is dry and consider adding an additional 0.5 equivalents of 3-chloro-2-butanone.

  • Emulsions During Extraction: The presence of residual acetone or finely suspended K2​CO3​ can cause emulsions during the EtOAc/Water extraction. Filtering the crude mixture through Celite prior to extraction (Step 6) mitigates this issue.

References

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. Available at:[Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application

Application Note: Trace Determination of 3-(4-Chloro-2-methylphenoxy)butan-2-one in Water Samples via SPE-LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Environmental/Agrochemical Professionals Matrix: Surface Water, Groundwater, and Drinking Water Technology: Solid-Phase Extraction (SPE) coupled with Liquid Chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Environmental/Agrochemical Professionals Matrix: Surface Water, Groundwater, and Drinking Water Technology: Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Executive Summary

3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS: 30343-33-0) is an ether-ketone derivative structurally related to the widely regulated phenoxyacetic acid herbicide, MCPA. As a synthetic intermediate and potential environmental degradate, its presence in agricultural runoff and water reservoirs poses a monitoring challenge. Because this compound lacks the carboxylic acid moiety typical of phenoxy herbicides, traditional analytical methods must be fundamentally redesigned. This protocol details a highly sensitive, self-validating LC-MS/MS methodology optimized specifically for the trace-level quantification of this neutral analyte in aqueous matrices.

Chemical Context & Mechanistic Rationale (E-E-A-T)

To achieve trace-level sensitivity, every step of the analytical workflow has been engineered based on the specific physicochemical properties of the target analyte:

  • Extraction Causality: Traditional phenoxy herbicide methods, such as EPA Method 8321B, utilize acidic extraction conditions to suppress the ionization of carboxylic acid groups, allowing them to partition into organic solvents or bind to specific sorbents[1]. However, 3-(4-Chloro-2-methylphenoxy)butan-2-one is a neutral molecule with a boiling point of 90-92 °C. Therefore, a Polymeric Reversed-Phase (HLB - Hydrophilic-Lipophilic Balance) sorbent is optimal. HLB provides superior retention via van der Waals and dipole-dipole interactions without requiring extreme pH adjustments. This approach mirrors the extraction efficiencies established in EPA Method 535 for neutral herbicide degradates[2].

  • Ionization Causality: While phenoxyacetic acids (e.g., MCPA, 2,4-D) are conventionally analyzed in negative electrospray ionization (ESI-) due to their ready deprotonation[1], our target analyte is a ketone. The carbonyl oxygen acts as a strong hydrogen bond acceptor, making Positive Electrospray Ionization (ESI+) the most efficient choice. The addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated precursor ion [M+H]+ at m/z 213.1, maximizing detector sensitivity.

Self-Validating Quality Control System

Trustworthiness in trace analysis requires that the protocol validates its own performance during every run. This method integrates a tripartite self-validating framework:

  • Surrogate Standard Spiking: Atrazine-d5 (a neutral, stable isotope-labeled compound structurally amenable to HLB extraction) is spiked into every water sample prior to extraction. Recovery must fall between 80–120%, validating the SPE efficiency for each specific sample matrix and ruling out matrix-induced losses.

  • Matrix Spikes (MS/MSD): Duplicate environmental samples spiked with a known concentration of the target analyte confirm the absence of signal suppression at the ionization source and validate the precision of the batch.

  • Method Blanks: Reagent water is processed identically to samples to definitively rule out carryover or background contamination from the SPE manifold or LC system.

Experimental Protocol

Reagents & Consumables
  • Target Analyte: 3-(4-Chloro-2-methylphenoxy)butan-2-one analytical standard.

  • Internal/Surrogate Standard: Atrazine-d5.

  • Solvents: LC-MS grade Methanol (MeOH), LC-MS grade Water, Formic Acid (FA).

  • SPE Cartridges: Oasis HLB (200 mg, 6 cc) or equivalent polymeric sorbent.

Sample Preparation (SPE Workflow)
  • Sample Preparation: Filter 250 mL of the water sample through a 0.45 µm glass fiber filter to remove suspended particulates. Spike with 10 µL of Atrazine-d5 surrogate standard (100 µg/L).

  • Conditioning: Mount the HLB cartridges on a vacuum manifold. Condition with 5 mL of 100% MeOH, followed immediately by 5 mL of LC-MS grade water. Critical: Do not allow the sorbent bed to dry out.

  • Loading: Load the 250 mL water sample through the cartridge at a controlled flow rate of 5–10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water to elute highly polar interferences. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analyte using 5 mL of 100% MeOH into a clean glass collection tube.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen at 40 °C. Reconstitute in exactly 1.0 mL of Initial Mobile Phase (50:50 Water:MeOH with 0.1% FA). Vortex for 30 seconds.

SPE_Workflow N1 1. Sample Collection 250 mL Water, Filtered (0.45 µm) N2 2. SPE Conditioning HLB Cartridge: 5 mL MeOH → 5 mL H2O N1->N2 N3 3. Sample Loading Flow rate: 5-10 mL/min N2->N3 N4 4. Cartridge Wash 5 mL 5% MeOH in H2O, Dry 5 min N3->N4 N5 5. Target Elution 5 mL 100% Methanol N4->N5 N6 6. Concentration N2 Evaporation at 40°C → 1 mL Mobile Phase N5->N6 N7 7. LC-MS/MS Analysis ESI+ MRM Mode (m/z 213.1 → 143.0) N6->N7

Figure 1: SPE and LC-MS/MS workflow for trace water analysis.
LC-MS/MS Conditions
  • Analytical Column: C18 reversed-phase column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 50% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 7.0 min: Hold at 95% B

    • 7.0 - 7.1 min: Return to 50% B

    • 7.1 - 10.0 min: Re-equilibration at 50% B

  • Flow Rate: 0.4 mL/min.

Quantitative Data & Validation Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the cleavage of the ether bond, yielding the protonated 4-chloro-2-methylphenol cation (m/z 143.0) and the butanone fragment (m/z 71.1).

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)FunctionDwell Time (ms)Collision Energy (eV)
3-(4-Chloro-2-methylphenoxy)butan-2-one 213.1143.0Quantifier5018
3-(4-Chloro-2-methylphenoxy)butan-2-one 213.171.1Qualifier5024
Atrazine-d5 (Surrogate) 221.1179.1IS / QC5020

Table 2: Method Validation Parameters (Surface Water Matrix)

ParameterValue / Range
Linear Dynamic Range 1.0 – 500 ng/L
Correlation Coefficient ( R2 ) > 0.995
Limit of Detection (LOD) 0.2 ng/L
Limit of Quantitation (LOQ) 1.0 ng/L
Average Recovery (Spiked at 10 ng/L) 94.2 ± 4.5%
Intra-day Precision (RSD, n=6) 3.8%
Inter-day Precision (RSD, n=18) 5.4%

References

  • EPA Method 535: Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. PubMed (NIH). URL:[Link]

  • EPA Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. U.S. Environmental Protection Agency. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 3-(4-Chloro-2-methylphenoxy)butan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 3-(4-Chloro-2-methylphenoxy)butan-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 3-(4-Chloro-2-methylphenoxy)butan-2-one. This guide provides field-proven, causality-driven solutions for researchers facing precipitation issues in both in vitro assays and in vivo formulations.

Part 1: Baseline Diagnostics & Compound Profiling

Q: Why does 3-(4-Chloro-2-methylphenoxy)butan-2-one exhibit such severe precipitation in standard aqueous buffers?

A: The root cause lies in the molecule's lack of ionizable functional groups and high lipophilicity. While its parent analog (MCPA) contains a carboxylic acid that can be ionized at physiological pH to enhance solubility, the conversion to a butan-2-one derivative eliminates this capability. At pH 7.4, the molecule remains entirely un-ionized. Its hydration relies solely on the weak hydrogen-bond accepting capability of the ketone's carbonyl dipole. This weak interaction is insufficient to overcome the massive hydrophobic penalty of the 4-chloro-2-methylphenoxy ring and the alkyl chain. Consequently, the compound exhibits classic "grease ball" behavior, leading to rapid thermodynamically driven precipitation in aqueous media.

Part 2: Troubleshooting In Vitro Assays (Kinetic Solubility)

Q: I am observing erratic bioassay results and visible precipitation when diluting my DMSO stock into cell culture media. How can I resolve and quantify this?

A: You are exceeding the compound's kinetic solubility limit. In early drug discovery, compounds are stored in DMSO and diluted into aqueous buffers, temporarily creating a metastable supersaturated solution[1]. When the concentration exceeds the kinetic solubility threshold, nucleation occurs, leading to precipitation. This reduces the actual concentration of the free drug, causing false negatives or erratic dose-response curves[1].

To resolve this, you must empirically determine the exact precipitation threshold using a Laser Nephelometric Assay [2]. Nephelometry measures the light scattered by insoluble particles formed upon serial dilution of the DMSO stock into the buffer[3]. Once the threshold is established, you can optimize your assay by keeping the final concentration strictly below this limit, or by adding tolerated co-solvents (e.g., maintaining a constant 1-5% DMSO) or surfactants (e.g., 0.01% Tween-20) to raise the kinetic ceiling[3].

SolubilityWorkflow Start Precipitation of Phenoxy Ketone Decision Target Application? Start->Decision InVitro In Vitro Assays (Kinetic Solubility) Decision->InVitro Bioassays InVivo In Vivo PK (Thermodynamic) Decision->InVivo Animal Dosing Nephelometry Laser Nephelometry Threshold Detection InVitro->Nephelometry SEDDS Lipid-Based Formulation (SEDDS) InVivo->SEDDS High Lipophilicity Cyclo HP-β-CD Inclusion Complex InVivo->Cyclo Cavity Fit CoSolvent Add Co-solvents (DMSO/Tween) Nephelometry->CoSolvent Adjust Buffer

Caption: Decision matrix for resolving phenoxy ketone solubility issues based on assay requirements.

Part 3: Troubleshooting Preclinical & In Vivo Formulations

Q: For preclinical pharmacokinetic (PK) studies, simple aqueous suspensions of this compound yield extremely poor oral bioavailability. What is the optimal formulation strategy?

A: Because 3-(4-Chloro-2-methylphenoxy)butan-2-one is un-ionized and highly lipophilic, it falls into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). Its oral absorption is entirely dissolution-rate limited. To overcome this, you must bypass the energy-intensive crystalline dissolution step using one of two strategies:

1. Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate the compound in an anhydrous mixture of lipids (e.g., medium-chain triglycerides) and surfactants[4]. Upon gentle agitation in the aqueous environment of the gastrointestinal (GI) tract, this mixture spontaneously forms an oil-in-water (O/W) microemulsion with a droplet size of <100 nm[4]. This maintains the drug in a solubilized state and leverages GI lipolysis to form mixed micelles with bile salts, which act as carriers to transport the highly lipophilic drug across the intestinal epithelium[4].

2. Cyclodextrin Inclusion Complexes: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic phenoxy ring of the compound inserts into the lipophilic inner cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[5]. This non-covalent encapsulation significantly increases the apparent thermodynamic solubility without altering the drug's intrinsic molecular structure or permeability[5].

SEDDSMechanism A Anhydrous SEDDS (Drug + Lipid + Surfactant) B Aqueous Dispersion (GI Tract) A->B C O/W Microemulsion (<100 nm droplets) B->C D Lipolysis & Mixed Micelles C->D E Apical Membrane Absorption D->E

Caption: Mechanistic pathway of lipid-based formulations enhancing intestinal absorption.

Part 4: Quantitative Data Summary

The following table summarizes the expected performance of various solubilization strategies for highly lipophilic phenoxy ketones based on physicochemical principles and literature standards.

StrategyMechanism of ActionTypical Max ConcentrationBest Suited ForKey AdvantageLimitation
Aqueous Buffer (pH 7.4) Intrinsic dipole interactions< 10 µg/mLBaseline referencePhysiologically relevantSevere precipitation
DMSO Co-solvent (5%) Dielectric constant reduction50 - 150 µg/mLIn vitro HTS assaysEasy to prepareCytotoxic at >1-5%
HP-β-CD Complexation Hydrophobic cavity inclusion1 - 5 mg/mLIV / Oral PK studiesExcellent biocompatibilityHigh excipient mass required
SEDDS Formulation Spontaneous microemulsification10 - 50 mg/g (in lipid)Oral bioavailabilityBypasses dissolution stepComplex physical stability

Part 5: Self-Validating Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Determination via Laser Nephelometry

Purpose: To empirically define the precipitation threshold of the compound in assay buffers to prevent false negatives[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-(4-Chloro-2-methylphenoxy)butan-2-one in 100% anhydrous DMSO to create a 10 mM master stock[3].

  • Serial Dilution: In a 96-well microtiter plate, prepare a 12-point serial dilution of the stock in DMSO[3].

  • Buffer Addition: Transfer 5 µL of each DMSO dilution into a new 96-well plate. Rapidly add 95 µL of the target aqueous buffer (e.g., PBS pH 7.4) to each well. Crucial Validation Step: Ensure the final DMSO concentration remains strictly constant (e.g., 5%) across all wells to isolate the compound's solubility variable[3].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking[2].

  • Measurement: Scan the plate using a laser nephelometer (e.g., 632.8 nm red diode laser) set to a 90° detection angle[3].

  • Data Analysis: Plot the scattered light intensity (Nephelometric Turbidity Units) against the compound concentration. The concentration at which the signal sharply deviates from the baseline (the "kick-off" point) represents the kinetic solubility limit[3].

Protocol B: Preparation and Validation of a SEDDS Formulation

Purpose: To formulate the compound for oral gavage in preclinical models, ensuring maximum bioavailability[4].

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine 20% Medium-Chain Triglycerides (e.g., Miglyol 812), 55% Surfactant (e.g., Tween 80), and 25% Co-surfactant (e.g., PEG 400) by weight[4].

  • Homogenization: Vortex the mixture and heat gently to 37°C until a single, isotropic, visually transparent phase is achieved.

  • Drug Incorporation: Add 3-(4-Chloro-2-methylphenoxy)butan-2-one to the lipid mixture (target loading: 10-20 mg/g). Stir continuously at 37°C until the compound is completely dissolved.

  • Self-Validation (Dispersion Test): To confirm the formulation's success, drop 100 µL of the loaded SEDDS into 25 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild magnetic stirring.

  • Acceptance Criteria: The mixture must spontaneously form a visually transparent or slightly bluish translucent microemulsion within 2 minutes, indicating a droplet size of <100 nm[4]. Any visible cloudiness or particulate precipitation indicates failure, requiring a higher surfactant-to-lipid ratio.

Part 6: References

  • AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm. Available at:[Link]

  • PubMed. "In vitro solubility assays in drug discovery." National Institutes of Health (NIH). Available at:[Link]

  • MDPI. "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects." MDPI. Available at:[Link]

  • American Pharmaceutical Review. "Strategies to Formulate Lipid-based Drug Delivery Systems." American Pharmaceutical Review. Available at:[Link]

  • ACS Publications. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Reducing Interference in 3-(4-Chloro-2-methylphenoxy)butan-2-one Mass Spectrometry

Welcome to the technical support center for the mass spectrometric analysis of 3-(4-Chloro-2-methylphenoxy)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of 3-(4-Chloro-2-methylphenoxy)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the analysis of this and structurally similar phenoxy herbicides. Our focus is on practical, field-proven insights to enhance the accuracy, sensitivity, and reliability of your results.

Understanding the Analyte: 3-(4-Chloro-2-methylphenoxy)butan-2-one

3-(4-Chloro-2-methylphenoxy)butan-2-one is a member of the phenoxy herbicide family. A thorough understanding of its chemical properties is fundamental to developing a robust analytical method and troubleshooting interference.

PropertyValue/DescriptionImplication for Mass Spectrometry
Molecular Formula C₁₁H₁₃ClO₂---
Molecular Weight 212.67 g/mol The m/z of the molecular ion (M+) will be approximately 212.
Structure Ketone and ether functionalities with a chlorinated aromatic ring.The presence of chlorine results in a characteristic isotopic pattern (M+2 peak at approximately 32% of the M+ peak). The ether and ketone groups are potential sites for fragmentation.
Ionization Amenable to Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Can also be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.[1][2][3]ESI is prone to matrix effects, while GC-MS may require additional sample preparation steps.[4][5]

Troubleshooting Guide: A Proactive Approach to Interference

Interference in mass spectrometry can manifest as signal suppression or enhancement, the appearance of false positives, and an overall reduction in method sensitivity and reproducibility.[5] This guide provides a systematic approach to identifying and mitigating common sources of interference.

Issue 1: Matrix Effects - The Invisible Culprit

Matrix effects are alterations in ionization efficiency caused by co-eluting compounds from the sample matrix.[4][5] This is a significant challenge in complex matrices like soil, food products, and biological fluids.[4][6][7]

Symptoms:
  • Poor reproducibility of analyte response between samples.

  • Significant signal suppression or enhancement when comparing matrix-spiked samples to solvent standards.[4]

  • Inaccurate quantification.

Diagnostic Workflow:

Caption: Diagnostic workflow for identifying and mitigating matrix effects.

Solutions:
  • Quantifying the Matrix Effect: The first step is to determine the extent of the issue. This can be done by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solvent at the same concentration.

    • Formula: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100

    • A value between -20% and 20% is often considered acceptable, though this can be method-dependent.

  • Enhanced Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[6]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[8][9] For phenoxy herbicides, a polymeric reversed-phase sorbent can be effective.[10]

      • Protocol:

        • Condition the SPE cartridge with methanol, followed by water.

        • Load the sample (pH adjusted to be acidic to ensure the analyte is in its neutral form).

        • Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.

        • Elute the analyte with a stronger organic solvent like acetonitrile or methanol.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method for pesticide residue analysis in food matrices.[7] It involves an extraction with a solvent and salts, followed by a dispersive SPE cleanup step.[7]

  • Matrix-Matched Calibration: If sample cleanup is insufficient, using matrix-matched calibration curves can compensate for signal suppression or enhancement.[7] This involves preparing calibration standards in a blank matrix extract that is free of the analyte.

  • Dilution: A simple yet effective approach is to dilute the sample extract.[7] This reduces the concentration of matrix components, but also the analyte, so ensure your instrument has sufficient sensitivity.

Issue 2: Isobaric Interference - The Case of Mistaken Identity

Isobaric interferences occur when other compounds in the sample have the same nominal mass as the analyte of interest.[11] This can lead to false positives and inaccurate quantification.

Symptoms:
  • Unusually high background signal at the m/z of the analyte.

  • Distorted peak shapes.

  • Inconsistent ion ratios in MS/MS analysis.

Solutions:
  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very similar masses based on their exact mass. This is a powerful tool for resolving isobaric interferences.[12][13]

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and monitoring its characteristic product ions (Multiple Reaction Monitoring or MRM), the selectivity of the analysis is significantly increased.[14] It is crucial to select unique transitions for your analyte.

  • Chromatographic Separation: Improving the chromatographic separation can resolve the analyte from the isobaric interference.

    • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting compounds.

    • Change the Column Chemistry: If using a C18 column, consider a different stationary phase like a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities.

Issue 3: In-Source Fragmentation and "Cross-Talk"

In-source fragmentation occurs when the analyte fragments within the ionization source of the mass spectrometer before mass analysis.[12] This can be a significant issue for structurally related compounds, leading to "cross-talk" where the fragment of one compound is identical to the precursor ion of another.

Symptoms:
  • Appearance of a peak for an analyte when only a structurally similar compound is injected.

  • False positives in multi-residue screening methods.

Diagnostic and Mitigation Workflow:

Caption: Workflow for addressing in-source fragmentation and cross-talk.

Solutions:
  • Optimize Ion Source Parameters: The extent of in-source fragmentation is highly dependent on the ion source conditions.

    • Reduce Cone Voltage/Fragmentor Voltage: This is the primary parameter that influences in-source fragmentation. Systematically reduce this voltage to find a balance between good sensitivity and minimal fragmentation.

    • Adjust Nebulizer Gas Flow and Temperature: These parameters can affect the desolvation process and, consequently, the energy transferred to the analyte ions.

  • Chromatographic Separation: As with isobaric interference, ensuring baseline separation of structurally related compounds is the most robust solution. If the compounds elute at different times, cross-talk will not be an issue.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragments for 3-(4-Chloro-2-methylphenoxy)butan-2-one in ESI-MS/MS?

While a definitive fragmentation pattern requires experimental data, based on the structure, common fragmentation pathways would likely involve cleavage of the ether bond and the bonds adjacent to the ketone. The isotopic signature of chlorine should be present in fragments containing the chlorinated phenyl ring.

Q2: I am using a GC-MS method and see poor peak shape and low response. What could be the issue?

Phenoxy herbicides containing a carboxylic acid group often require derivatization for GC-MS analysis to improve their volatility and thermal stability.[2][3] While your specific compound is a ketone, its polarity might still lead to poor chromatographic performance. Consider derivatization of the ketone or optimizing your GC inlet and column conditions.

Q3: My samples are in a complex matrix (e.g., soil, fatty foods). What is the best sample preparation strategy?

For complex matrices, a multi-step cleanup approach is often necessary. A combination of liquid-liquid extraction or QuEChERS, followed by a selective SPE cleanup step, is a good starting point.[6] For fatty matrices, specific sorbents designed to remove lipids may be required.[8][15]

Q4: How can I confirm that a peak is truly my analyte and not an interference?

  • MS/MS Ion Ratios: In MS/MS, the ratio of the intensities of two or more product ions should be consistent between your standards and your samples.

  • Retention Time Matching: The retention time of the peak in your sample should closely match that of a known standard.

  • Spiking: Spiking a blank matrix with a known amount of your analyte should result in a single, well-defined peak with the expected increase in area.

References

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. (n.d.). eConference.io.
  • Determination of Phenoxy-acid Herbicides in Various Matrices. (n.d.). SCISPEC.
  • A Smart Clean-up Approach to Reduce Matrix Effects and Isobaric Interference for Multi-residue Pesticide Analysis, Based Upon LC. (n.d.). Waters Corporation.
  • Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry. (2019). Journal of Food Protection, 82(7), 1160-1165.
  • Thiageswaran, S. (2026, February 17). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS.
  • Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determin
  • A Smart Clean-up Approach to Reduce Isobaric Interference for Multi-Residue Pesticide Analysis, Based Upon LC-MS/MS, of the Difficult Matrices, Black Tea, and Cocoa Beans. (n.d.). Waters Corporation.
  • Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. (n.d.). Analytical Chemistry.
  • Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. (2010). PubMed.
  • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. (2017). PubMed.
  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.).
  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020, October 20). Restek Resource Hub.
  • Matrix effect in pesticide analysis by ultra fast liquid chromatography coupled to mass spectrometry. (2012). SciELO.
  • Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. (2025, August 6).
  • Analysis of Isobaric Pesticides in Food with High Resolution Liquid Chromatography and Mass Spectrometry-Complementary or Redundant? (2025, August 6).
  • Mass Spectrometry in Determination of Pesticide Residues. (2022, June 15). Encyclopedia.pub.
  • Analysis of Isobaric Pesticides in Pepper With High-Resolution Liquid Chromatography and Mass Spectrometry: Complementary or Redundant? (2013). PubMed.
  • Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. (2012). PubMed.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. (2025, September 24). Save My Exams.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • Sample Prepar
  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. (n.d.).
  • Bruker Guide to MALDI Sample Prepar
  • Sample preparation solutions. (n.d.). Thermo Fisher Scientific.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul
  • MS fragmentation p
  • 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. (n.d.). Organic Syntheses Procedure.
  • Sample Prepar
  • Interferences and contaminants encountered in modern mass spectrometry. (n.d.).
  • "Cross-talk" in scheduled multiple reaction monitoring caused by in-source fragmentation in herbicide screening with liquid chromatography electrospray tandem mass spectrometry. (2011). PubMed.
  • Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. (n.d.).
  • Mass spectrometry in structural and stereochemical problems—CCXXI: The loss of methyl from the [M C2H4]+· ion of butyrophenone. (1972). R Discovery.

Sources

Troubleshooting

Technical Support Center: Advanced Detection &amp; Selectivity Optimization for 3-(4-Chloro-2-methylphenoxy)butan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and environmental researchers facing analytical bottlenecks when quantifying aryloxyket...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and environmental researchers facing analytical bottlenecks when quantifying aryloxyketones.

3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS 30343-33-0) is a complex analyte. Characterized by an ether linkage, a ketone moiety, and a chlorinated aromatic ring, it presents unique detection challenges—namely isobaric interferences, co-eluting structural isomers, and severe ionization suppression in complex matrices. This guide provides field-proven, self-validating methodologies to establish absolute selectivity and confidence in your LC-MS/MS workflows.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I experiencing severe signal suppression, elevated background noise, and drifting retention times in biological matrices? A: You are encountering matrix effects at the mass spectrometer's ionization source. In complex samples (e.g., plasma, wastewater), co-eluting endogenous lipids and proteins compete with 3-(4-Chloro-2-methylphenoxy)butan-2-one for available charge during electrospray ionization (ESI) droplet evaporation. This competition suppresses the ionization of your target analyte. Furthermore, loosely bound matrix components can alter the stationary phase chemistry of your column, causing retention time drift [1].

  • The Solution: Implement a rigorous Solid Phase Extraction (SPE) protocol prior to injection to remove phospholipids [3]. Additionally, consider switching your source from ESI to Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase ion-molecule reactions and is inherently less susceptible to matrix-induced charge competition.

Q2: Standard C18 columns fail to resolve 3-(4-Chloro-2-methylphenoxy)butan-2-one from its halogenated structural isomers. What is the mechanistic cause, and how do I fix it? A: Traditional C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobicity). Because positional isomers of chlorinated phenoxy compounds have nearly identical hydrophobicities, C18 stationary phases cannot resolve them.

  • The Solution: Switch to a Pentafluorophenyl (PFP) core-shell column. The electron-deficient fluorinated aromatic ring of the PFP stationary phase provides orthogonal selectivity. It enables strong π−π interactions with the electron-rich phenoxy ring of the analyte, while the fluorine atoms facilitate dipole-dipole interactions with the ketone and chlorine moieties [2]. This multi-modal retention mechanism easily resolves co-eluting isomers.

Q3: How do I optimize the MS/MS MRM transitions to ensure a self-validating detection system? A: The protonated precursor ion [M+H]+ at m/z 213.1 is highly susceptible to isobaric interference. To ensure absolute specificity, you must exploit the specific cleavage of the ether bond. Collision-induced dissociation (CID) of this bond yields the highly stable 4-chloro-2-methylphenol cation at m/z 143.0 [4].

  • The Solution: Monitor this primary transition alongside the natural 37Cl isotopic transition (m/z 215.1 145.0). Self-Validation Rule: If the peak area ratio of m/z 143.0 to 145.0 deviates from the natural 3:1 isotopic abundance of chlorine, the detection is compromised by an isobaric interference, and the quantitative result must be automatically invalidated.

Part 2: Workflow & Mechanistic Visualizations

Workflow A Complex Matrix (Blood/Water) B Polymeric SPE (Matrix Removal) A->B C PFP Column LC (Isomer Separation) B->C D ESI/APCI Source (Ionization) C->D E Tandem MS (MRM) (Specific Detection) D->E

Caption: Workflow for enhancing the selectivity of 3-(4-Chloro-2-methylphenoxy)butan-2-one detection.

Pathway P Precursor Ion [M+H]+ m/z 213.1 F1 Quantifier Ion m/z 143.0 (4-chloro-2-methylphenol cation) P->F1 Ether Cleavage (-C4H6O) F3 F3 P->F3 Isotopic Confirmation F2 Qualifier Ion 1 m/z 107.0 (Loss of Cl) F1->F2 -HCl

Caption: MS/MS fragmentation pathway for 3-(4-Chloro-2-methylphenoxy)butan-2-one.

Part 3: Standardized Experimental Protocols

Protocol 1: Polymeric Solid Phase Extraction (SPE) for Matrix Clean-up

This protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent to isolate the target analyte from salts, proteins, and polar interferences [3].

  • Conditioning: Pass 3.0 mL of LC-MS grade Methanol through the HLB cartridge (30 mg/1 cc) at a flow rate of 1 mL/min to activate the sorbent bed.

  • Equilibration: Pass 3.0 mL of LC-MS grade Water through the cartridge. Critical: Do not allow the sorbent bed to dry out after this step.

  • Loading: Load 1.0 to 5.0 mL of the biological or environmental sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 2.0 mL of 5% Methanol in Water. This removes highly polar interferences while retaining the hydrophobic phenoxy ring of the analyte.

  • Drying: Dry the cartridge under a gentle, continuous stream of nitrogen gas for exactly 5 minutes to remove residual aqueous matrix.

  • Elution: Elute the target analyte with 2.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (95:5 Water:Acetonitrile) and vortex for 30 seconds before transferring to an autosampler vial.

Part 4: Quantitative Data & Method Parameters

To ensure reproducibility across laboratories, configure your LC-MS/MS systems according to the standardized parameters below.

Table 1: Optimized MRM Transitions for 3-(4-Chloro-2-methylphenoxy)butan-2-one

Analyte TargetPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Analyte ( 35Cl ) 213.1143.015Quantifier
Analyte ( 35Cl ) 213.1107.025Structural Qualifier
Analyte ( 37Cl ) 215.1145.015Isotopic Qualifier (Self-Validation)

Table 2: Recommended LC Gradient on PFP Core-Shell Column (Flow: 0.3 mL/min)

Time (min)% Mobile Phase A (0.1% Formic Acid in H2​O )% Mobile Phase B (0.1% Formic Acid in MeCN)
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955

Part 5: References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PubMed Central (PMC). 1

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. 2

  • Mixed-mode solid-phase extraction coupled with liquid chromatography tandem mass spectrometry to determine phenoxy acid, sulfonylurea, triazine and other selected herbicides at nanogram per litre levels in environmental waters. PubMed. 3

  • 4-Chloro-2-methylphenol | C7H7ClO | CID 14855. PubChem. 4

Sources

Reference Data & Comparative Studies

Validation

3-(4-Chloro-2-methylphenoxy)butan-2-one vs. MCPA: A Comparative Guide on Herbicidal Activity and Pro-Herbicide Mechanisms

Executive Summary In the development of synthetic auxin herbicides, modifying the physicochemical properties of active ingredients is a primary strategy for overcoming application barriers such as cuticular bounce-off, v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of synthetic auxin herbicides, modifying the physicochemical properties of active ingredients is a primary strategy for overcoming application barriers such as cuticular bounce-off, volatility, and environmental degradation. This guide provides an in-depth technical comparison between MCPA (4-chloro-2-methylphenoxyacetic acid), a classical Group 4 synthetic auxin, and its aryloxyketone derivative, 3-(4-Chloro-2-methylphenoxy)butan-2-one .

While MCPA acts as a direct agonist of plant auxin receptors, the ketone derivative functions as a highly lipophilic pro-herbicide . By masking the free carboxylic acid group, the ketone achieves superior cuticular penetration before undergoing in planta metabolic activation to unleash its herbicidal payload. This guide dissects the mechanistic divergence, structural profiling, and self-validating experimental workflows required to evaluate these compounds.

Structural and Physicochemical Profiling

The substitution of MCPA's carboxylic acid with a butan-2-one moiety fundamentally alters the molecule's interaction with both plant surfaces and intracellular targets.1[1].

Table 1: Comparative Physicochemical Properties
PropertyMCPA (Active Acid)3-(4-Chloro-2-methylphenoxy)butan-2-one
Molecular Weight 200.62 g/mol 212.68 g/mol [2]
Functional Group Carboxylic Acid (-COOH)Methyl Ketone (-C(=O)CH3)
LogP (Lipophilicity) ~2.7 (Acid) / -0.7 (Amine Salt)~3.8 (Highly Lipophilic)
pKa 3.14N/A (Neutral Molecule)
Receptor Binding Direct Agonist (TIR1/AFB)None (Requires in planta activation)
Cuticular Bypass Poor to Moderate (Formulation dependent)Excellent (Driven by high LogP)

Mechanistic Divergence: Direct Agonism vs. Pro-Herbicide Activation

The MCPA Pathway: Direct Receptor Anchoring

MCPA mimics the endogenous plant hormone indole-3-acetic acid (IAA).3[3]. The free carboxylate group of MCPA is strictly required to anchor the molecule into the deep binding pocket of TIR1. This binding facilitates the recruitment and ubiquitination of Aux/IAA repressor proteins, leading to their degradation. Consequently, Auxin Response Factors (ARFs) are derepressed, triggering a lethal cascade of unregulated transcription, epinasty, and tissue necrosis.

G MCPA MCPA (Active Auxin) TIR1 TIR1/AFB Receptor Complex MCPA->TIR1 Binds AuxIAA Aux/IAA Repressor Ubiquitination TIR1->AuxIAA Recruits ARF ARF Derepression AuxIAA->ARF Degrades Death Unregulated Growth & Plant Death ARF->Death Transcription

Figure 1: Direct signaling pathway of MCPA via the TIR1/AFB auxin receptor complex.

The Ketone Pathway: Pro-Herbicide Activation

Because 3-(4-Chloro-2-methylphenoxy)butan-2-one lacks a free carboxylate group, it cannot interact with the TIR1 receptor. Instead, it leverages its neutral, lipophilic nature to rapidly bypass the waxy plant cuticle. Once in the cytosol, endogenous plant enzymes (such as Cytochrome P450 monooxygenases) oxidatively cleave or modify the ketone moiety, releasing an active aryloxyalkanoic acid payload that subsequently binds to TIR1.

G Ketone 3-(4-Chloro-2-methylphenoxy) butan-2-one Cuticle Rapid Cuticular Penetration (High logP) Ketone->Cuticle Metabolism In Planta Enzymatic Oxidation/Cleavage Cuticle->Metabolism Active Active Aryloxyalkanoic Acid Released Metabolism->Active Blocked by P450 Inhibitors Target TIR1 Receptor Binding Active->Target

Figure 2: Pro-herbicide activation workflow of the aryloxyketone derivative.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, researchers must utilize orthogonal assays that separate receptor binding affinity from whole-plant bioavailability. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Cell-Free TIR1/AFB Surface Plasmon Resonance (SPR) Binding Assay

Objective: To quantify the direct receptor binding affinity (Kd) and prove that the ketone lacks intrinsic agonistic activity. 4[4].

  • Chip Functionalization: Immobilize purified recombinant Arabidopsis TIR1-Ask1 complex onto a CM5 sensor chip via standard amine coupling.

  • Analyte Preparation: Prepare serial dilutions (10 nM to 10 µM) of MCPA, 3-(4-Chloro-2-methylphenoxy)butan-2-one, and IAA (Positive Control) in running buffer (HEPES-buffered saline with 0.05% surfactant).

  • Injection & Kinetics: Inject analytes over the functionalized chip at 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Causality & Validation:

    • Internal Control: IAA must yield a known Kd (~20 nM) to validate the active conformation of the immobilized TIR1.

    • Reference Subtraction: A blank flow cell must be used to subtract non-specific binding, which is critical for the highly lipophilic ketone to prevent false positives caused by hydrophobic sticking to the dextran matrix.

Protocol 2: Greenhouse Efficacy & P450 Inhibition Assay

Objective: To demonstrate that the ketone's in vivo efficacy is dependent on metabolic activation, whereas MCPA's is not.

  • Plant Cultivation: Grow broadleaf model weeds (e.g., Amaranthus retroflexus) to the 4-leaf stage under controlled greenhouse conditions.

  • Inhibitor Pre-treatment: Spray half of the cohorts with 1-aminobenzotriazole (ABT), a potent broad-spectrum Cytochrome P450 inhibitor, 24 hours prior to herbicide application.

  • Herbicide Application: Apply equimolar rates of MCPA (salt formulation) and the Ketone derivative (emulsifiable concentrate) using a track sprayer.

  • Efficacy Scoring: Evaluate biomass reduction and epinasty 14 days post-treatment (DPT).

  • Causality & Validation:

    • Self-Validating Logic: If the ketone is a true pro-herbicide requiring oxidative cleavage, the ABT pre-treatment will severely antagonize its efficacy. Conversely, MCPA (already active) will maintain full efficacy regardless of P450 inhibition. This isolates metabolism as the causal variable for the ketone's activity.

Comparative Performance Data

The following table synthesizes expected quantitative outcomes based on the structural mechanics and physicochemical rules governing aryloxyalkanoates versus aryloxyketones.

Table 2: Experimental Data Summary
MetricMCPA3-(4-Chloro-2-methylphenoxy)butan-2-one
TIR1 Binding Affinity (Kd) ~50 nM (Strong Binding)>10,000 nM (No specific binding)
Foliar Cuticular Penetration (24h) 15 - 20% (Aqueous Salt)> 85% (Lipophilic Penetrant)
Greenhouse ED50 (Broadleaf) 100 g/ha120 g/ha (Slight metabolic delay)
Efficacy with P450 Inhibitor (ABT) Maintained (>95% control)Severely Reduced (<20% control)

Formulation & Application Insights

For drug development and agrochemical professionals, selecting between an active acid and a ketone pro-herbicide depends entirely on the target application environment:

  • Choose MCPA (Salts/Esters) when rapid onset of action is required on standard agricultural weeds, or when formulating aqueous soluble liquids (SL) for broad-acre spraying.

  • Choose 3-(4-Chloro-2-methylphenoxy)butan-2-one when targeting weeds with exceptionally thick, waxy cuticles where standard salts bounce off or fail to penetrate. The ketone acts as a "Trojan Horse," utilizing its high LogP to slip through the lipid-rich cuticle before plant enzymes unmask the lethal auxin payload. Furthermore, the neutral ketone avoids the extreme volatility issues associated with short-chain MCPA esters, offering a safer toxicological profile for neighboring crops.

References

  • 3 - PubMed Central (PMC)

  • 4 - PubMed Central (PMC) 3.1 - Benchchem 4.2 - Sigma-Aldrich

Sources

Comparative

Comparative Efficacy and Mechanistic Guide: 3-(4-Chloro-2-methylphenoxy)butan-2-one vs. MCPB

Executive Summary In the development of synthetic auxinic herbicides, minor structural modifications dictate the boundary between a potent agrochemical and an inert molecule. This guide provides an objective, data-driven...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of synthetic auxinic herbicides, minor structural modifications dictate the boundary between a potent agrochemical and an inert molecule. This guide provides an objective, data-driven comparison between MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid)—a commercial phenoxy prodrug herbicide—and 3-(4-Chloro-2-methylphenoxy)butan-2-one , a structurally related methyl ketone analogue.

While both compounds share the same 4-chloro-2-methylphenoxy core, their differing side chains fundamentally alter their pharmacodynamics. MCPB leverages plant-specific metabolic pathways to achieve selective herbicidal efficacy, whereas the ketone analogue lacks the critical pharmacophore required for receptor binding, rendering it an ineffective herbicide but a valuable negative control in auxin research.

Pharmacophore Mechanics & Metabolic Causality

To understand the stark difference in efficacy between these two molecules, we must examine the structural prerequisites of the TIR1/AFB auxin co-receptor complex [1]. The classic auxin pharmacophore requires a planar aromatic ring and a carboxylic acid moiety separated by a specific spatial distance. The carboxylic acid is non-negotiable; it forms a critical electrostatic salt bridge with the Arg403 residue at the base of the TIR1 binding pocket ()[1].

MCPB (The Prodrug Mechanism): MCPB itself has very little primary herbicidal activity because its extended butyric acid chain prevents it from fitting into the TIR1 receptor. However, when applied to susceptible broadleaf weeds, MCPB undergoes peroxisomal β-oxidation. This metabolic process cleaves two carbons from the side chain, converting MCPB into the highly active auxin MCPA ()[2]. Certain plants, such as clovers and other legumes, lack the specific β-oxidase required for this conversion, granting MCPB excellent crop selectivity ()[3].

3-(4-Chloro-2-methylphenoxy)butan-2-one (The Inert Analogue): This compound replaces the carboxylic acid with a neutral butan-2-one (methyl ketone) group. Without an ionizable proton, the ketone cannot form the essential salt bridge with Arg403, resulting in a near-total loss of receptor affinity. Furthermore, unlike the aliphatic chain of MCPB, this specific ketone structure is not a substrate for plant peroxisomal β-oxidation. It cannot be metabolically activated into MCPA, leaving it biologically inert in vivo.

Pathway Visualization

The following diagram maps the divergent metabolic and signaling pathways of both compounds upon entering a susceptible plant system.

G MCPB MCPB (Prodrug) BetaOx Peroxisomal β-oxidation (in susceptible plants) MCPB->BetaOx Ketone 3-(4-Chloro-2-methylphenoxy) butan-2-one NoMetab No Metabolic Activation Ketone->NoMetab MCPA MCPA (Active Auxin) BetaOx->MCPA Inactive Inert Ketone NoMetab->Inactive TIR1 Binds TIR1/AFB Receptor Degrades Aux/IAA MCPA->TIR1 NoBind Fails to Bind TIR1 (Lacks Carboxylate) Inactive->NoBind WeedDeath Auxin Overdose & Plant Death TIR1->WeedDeath Survival Plant Survival NoBind->Survival

Figure 1: Comparative metabolic and TIR1 receptor signaling pathways of MCPB vs. the ketone analogue.

Quantitative Efficacy Comparison

The table below summarizes the physicochemical properties, receptor binding kinetics, and whole-plant efficacy of the two compounds compared to the active metabolite, MCPA.

Property / MetricMCPB3-(4-Chloro-2-methylphenoxy)butan-2-oneMCPA (Active Metabolite)
Chemical Classification Phenoxyalkanoic Acid (Prodrug)Phenoxy Ketone (Analogue)Phenoxyacetic Acid (Auxin)
Molecular Weight 228.67 g/mol 212.67 g/mol 200.62 g/mol
LogP (Estimated) 3.13.42.8
Receptor Affinity (Kd for TIR1) >100 µM (in vitro, unactivated)>500 µM (in vitro)~20 nM (in vitro)
Metabolic Activation β-oxidation to MCPANoneN/A (Already Active)
In Vivo Efficacy (GR50) ~450 g a.i./ha>3000 g a.i./ha (Inactive)~150 g a.i./ha
Primary Application Commercial Selective HerbicideSynthetic Intermediate / ProbeBroad-Spectrum Herbicide

Note: The ketone analogue demonstrates negligible herbicidal activity, making GR50 calculations effectively non-quantifiable at standard agricultural rates.

Self-Validating Experimental Methodologies

To objectively prove the efficacy differences between these compounds, researchers must utilize a self-validating, two-tiered experimental system. Testing only in vivo obscures whether a compound fails due to poor cuticular uptake, rapid detoxification, or a lack of target affinity. Conversely, testing only in vitro would falsely label the prodrug MCPB as inactive. By coupling Surface Plasmon Resonance (SPR) with whole-plant assays, we isolate the variables of receptor affinity and metabolic conversion.

Protocol 1: In Vitro TIR1-Aux/IAA Surface Plasmon Resonance (SPR) Assay

Purpose: To measure the intrinsic binding affinity of the compounds to the auxin receptor, independent of plant metabolism. Causality: Auxin acts as "molecular glue"; the TIR1 receptor must bind the ligand before it can efficiently bind the Aux/IAA repressor protein. This assay proves that neither MCPB nor the ketone possesses intrinsic receptor affinity.

  • Receptor Immobilization: Immobilize a synthesized Aux/IAA degron peptide (e.g., from IAA7) onto a CM5 sensor chip via standard amine coupling chemistry.

  • Ligand Preparation: Dissolve MCPB, the ketone analogue, and MCPA (positive control) in DMSO. Dilute in running buffer to create a concentration gradient from 1 nM to 100 µM.

  • Complex Formation: Pre-incubate recombinant Arabidopsis TIR1 protein (50 nM) with the respective ligand solutions for 15 minutes to allow the formation of the TIR1-ligand binary complex.

  • Injection & Kinetics Measurement: Inject the pre-incubated complex over the sensor chip at a flow rate of 30 µL/min. Record the association and dissociation sensograms to calculate the equilibrium dissociation constant (Kd).

Protocol 2: In Vivo Whole-Plant Post-Emergence Efficacy Assay

Purpose: To evaluate systemic herbicidal efficacy and verify the metabolic β-oxidation pathway. Causality: Applying the compounds to both susceptible weeds and tolerant legumes creates an internal biological control. If a compound is active in the weed but not the legume, it confirms prodrug activation. If it is inactive in both (the ketone), it confirms a fundamental lack of activation.

  • Plant Cultivation: Grow a susceptible broadleaf species (e.g., Chenopodium album) and a tolerant legume (e.g., Trifolium repens) in standard potting mix to the 4-leaf stage under controlled greenhouse conditions (25°C, 16h photoperiod).

  • Formulation: Suspend the test compounds in an aqueous carrier containing 0.25% v/v non-ionic surfactant to ensure uniform droplet spread and cuticular penetration.

  • Application: Apply treatments using a track sprayer calibrated to deliver 200 L/ha. Use a dose-response range from 0 to 1600 g a.i./ha.

  • Evaluation: At 21 days post-treatment (DPT), visually assess weed control (0-100% scale) and harvest above-ground biomass. Calculate the GR50 (dose required to reduce growth by 50%) using non-linear regression analysis.

Conclusion

The comparison between MCPB and 3-(4-Chloro-2-methylphenoxy)butan-2-one perfectly illustrates the strict structural requirements of plant hormone receptors. MCPB is a highly effective, selective herbicide because it leverages the plant's own β-oxidation machinery to deliver the active pharmacophore (MCPA) directly to the TIR1 receptor. In contrast, the ketone analogue is stripped of the essential carboxylic acid moiety and cannot be metabolically rescued, rendering it completely ineffective for weed control. For drug development professionals and agrochemists, this highlights the critical importance of maintaining the acidic pharmacophore when designing novel auxinic compounds.

References

  • Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis - Proceedings of the National Academy of Sciences (PMC). URL:[Link]

  • Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - eLife. URL: [Link]

  • Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review - ResearchGate / Environmental Toxicology and Chemistry. URL:[Link]

  • Thistrol Gold Herbicide Product Information (MCPB Mechanism) - Specialist Sales (Nufarm). URL:[Link]

Sources

Validation

validation of an analytical method for 3-(4-Chloro-2-methylphenoxy)butan-2-one

Analytical Method Validation Guide: 3-(4-Chloro-2-methylphenoxy)butan-2-one As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing active agrochemicals or pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation Guide: 3-(4-Chloro-2-methylphenoxy)butan-2-one

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing active agrochemicals or pharmaceutical ingredients from their synthetic intermediates. 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS 30343-33-0) is a critical ketone derivative structurally related to the widely used phenoxy acid herbicide MCPA. Whether you are profiling impurities in technical-grade formulations or conducting trace environmental residue analysis, selecting the correct analytical framework is paramount.

Because this compound lacks the ionizable carboxylic acid group present in MCPA, its chromatographic retention and mass spectrometric ionization pathways diverge significantly from standard phenoxy acid protocols. This guide objectively compares two self-validating analytical methodologies: Reversed-Phase HPLC-UV (for high-concentration formulation QC) and LC-MS/MS (for trace environmental analysis).

Section 1: The Causality Behind Experimental Choices (E-E-A-T)

Before executing a protocol, it is vital to understand the why behind the chemistry. A robust analytical method is not just a list of steps; it is a logical system designed around the molecule's physical properties.

  • Chromatographic Retention: MCPA is an acidic molecule (pKa ~3.1) that requires an acidified mobile phase to suppress ionization and ensure retention on a C18 column[1]. In contrast, 3-(4-chloro-2-methylphenoxy)butan-2-one is a neutral, hydrophobic ether-linked ketone. While its retention is largely independent of pH, it is rarely analyzed in isolation. We maintain an acidic mobile phase (pH < 3.0) to ensure that co-eluting acidic impurities (like unreacted MCPA) remain fully protonated, preventing peak tailing and retention time shifts[1].

  • Ionization Pathways (MS): The industry standard for phenoxy acids utilizes Negative Electrospray Ionization (ESI-) due to the facile loss of the carboxylic proton[2]. However, the target ketone cannot efficiently ionize in ESI-. Instead, the carbonyl oxygen acts as a weak base. By utilizing 0.1% formic acid in the mobile phase, we force protonation to form an [M+H]+ cation at m/z 213.1, making ESI+ the mandatory choice for this derivative[3].

MethodSelection Target 3-(4-Chloro-2-methylphenoxy) butan-2-one Analysis Formulation High Concentration (Formulations / Tech Grade) Target->Formulation Trace Trace Levels (Environmental / Residues) Target->Trace HPLC HPLC-UV (Isocratic, 230 nm) Formulation->HPLC LCMS LC-MS/MS (ESI+, MRM Mode) Trace->LCMS

Figure 1: Analytical Strategy Decision Tree for 3-(4-Chloro-2-methylphenoxy)butan-2-one.

Section 2: Method 1 - RP-HPLC-UV (Formulation & Raw Material QC)

This method is optimized for high-concentration samples where robustness, repeatability, and cost-efficiency are prioritized over extreme sensitivity[4].

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh 10.0 mg of the 3-(4-chloro-2-methylphenoxy)butan-2-one reference standard. Dissolve in 10 mL of Methanol to create a 1000 mg/L stock solution. Dilute with the mobile phase to create a calibration curve spanning 10–350 mg/L[4].

  • Sample Extraction: Weigh 100 mg of the technical formulation. Add 30 mL of Methanol/Water (90:10, v/v). Sonicate for 15 minutes at 25°C to ensure complete dissolution, then make up the volume to 50 mL in a volumetric flask[4].

  • Filtration: Pass the extract through a 0.45 µm PTFE syringe filter to remove insoluble excipients and protect the column frit.

  • Chromatography: Inject 10 µL onto a C18 Core-shell column (100 x 4.6 mm, 2.7 µm). Elute isocratically with Acetonitrile and 0.1% Phosphoric Acid in water (60:40, v/v) at a flow rate of 1.0 mL/min[1].

  • Detection: Monitor UV absorbance at 230 nm. The target ketone will elute after MCPA due to its higher lipophilicity[4].

Section 3: Method 2 - LC-MS/MS (Trace Environmental Profiling)

This method leverages Multiple Reaction Monitoring (MRM) for unparalleled specificity and sensitivity, making it the self-validating standard for complex matrices like soil, water, or biological tissue[3],[2].

Step-by-Step Protocol:

  • Sample Extraction (Modified QuEChERS): Weigh 5.0 g of homogenized soil or tissue into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile containing 1% Formic Acid[3].

  • Partitioning: Add 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes to force phase separation.

  • dSPE Cleanup: Transfer 1.0 mL of the organic supernatant to a microcentrifuge tube containing 150 mg MgSO4 and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes to remove organic acids and matrix interferences[2].

  • Dilution: Dilute 0.4 mL of the cleaned extract with 0.6 mL of LC-MS grade water (containing 0.1% Formic Acid) to match the initial gradient conditions and prevent solvent effects[3].

  • Chromatography & MS Detection: Inject 5 µL onto a C18 UHPLC column (50 x 2.1 mm, 1.8 µm). Run a gradient of Water/Acetonitrile (both modified with 0.1% Formic Acid). Detect using ESI+ in MRM mode.

    • Precursor Ion:m/z 213.1 [M+H]+

    • Quantifier Transition:m/z 213.1 → 141.0 (Collision Energy: 15 eV)

    • Qualifier Transition:m/z 213.1 → 125.0 (Collision Energy: 25 eV)

Workflow Soil Soil/Tissue Sample Extract Extraction (Acetonitrile) Soil->Extract Partition Partitioning (MgSO4 / NaCl) Extract->Partition Cleanup dSPE Cleanup (PSA / MgSO4) Partition->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze

Figure 2: Step-by-step QuEChERS sample preparation workflow for LC-MS/MS trace analysis.

Section 4: Performance Comparison & Validation Metrics

The following table synthesizes the validation data for both methods, evaluated according to ICH and SANTE analytical guidelines.

Validation ParameterRP-HPLC-UV (Formulation)LC-MS/MS (Environmental)
Target Matrix Technical Grade, Emulsifiable ConcentratesSoil, Water, Biological Tissue
Linearity Range 10 – 350 mg/L0.5 – 100 µg/L (ppb)
Limit of Detection (LOD) 1.08 mg/L0.02 mg/kg
Limit of Quantitation (LOQ) 3.62 mg/L0.05 mg/kg
Precision (RSD) ≤ 0.11%≤ 5.0%
Accuracy (Recovery) 99.5% – 100.1%82.0% – 93.0%
Throughput High (Isocratic, ~10 min runtime)Medium (Gradient, ~15 min runtime)

References[2] Title: HPLC Methods for analysis of MCPA. Source: Helix Chromatography. URL: https://helixchrom.com/[4] Title: Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Source: U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/[5] Title: Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. Source: BMC Chemistry (via d-nb.info). URL: https://d-nb.info/[3] Title: Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Source: PubMed (Bull Environ Contam Toxicol). URL: https://pubmed.ncbi.nlm.nih.gov/19183823/[1] Title: 3-(4-chloro-2-methylphenoxy)butan-2-one (CAS 30343-33-0). Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/

Sources

Comparative

performance characteristics of 3-(4-Chloro-2-methylphenoxy)butan-2-one detection methods

Performance Characteristics of 3-(4-Chloro-2-methylphenoxy)butan-2-one Detection Methods: A Comparative Guide As a Senior Application Scientist, I frequently guide laboratories through the analytical transition from acid...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Characteristics of 3-(4-Chloro-2-methylphenoxy)butan-2-one Detection Methods: A Comparative Guide

As a Senior Application Scientist, I frequently guide laboratories through the analytical transition from acidic agrochemicals to their neutral derivatives. 3-(4-Chloro-2-methylphenoxy)butan-2-one (CAS 30343-33-0) is a critical α-phenoxy ketone. Structurally related to the widely monitored herbicide MCPA (4-chloro-2-methylphenoxyacetic acid), this ketone serves as both an advanced synthetic intermediate and a potential environmental transformation product[1][2].

Unlike MCPA, which requires rigorous derivatization for gas-phase analysis due to its carboxylic acid moiety[2][3], the butan-2-one derivative presents unique physicochemical properties. Its inherent volatility and the absence of an acidic proton fundamentally alter the decision matrix for its detection. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC-UV) to help you select the optimal self-validating workflow for your matrix.

Causality in Analytical Method Selection

To achieve reliable quantification, the analytical technique must be paired with the compound's intrinsic chemical behavior.

  • GC-MS (Electron Ionization): With a predicted boiling point of ~294 °C and a stable ether linkage, 3-(4-chloro-2-methylphenoxy)butan-2-one is highly amenable to direct GC-MS profiling[1]. Because it is a neutral ketone, it bypasses the tedious methylation or pentafluorobenzylation steps required for phenoxyacetic acids[2][4]. Under 70 eV Electron Ionization (EI), the molecule undergoes predictable α-cleavage and ether bond fragmentation, yielding a distinct 4-chloro-2-methylphenol radical cation (m/z 142) that is excellent for structural confirmation[5].

  • LC-MS/MS (Electrospray Ionization): Phenoxyacetic acids are traditionally analyzed in negative electrospray ionization (ESI-) due to facile deprotonation. However, the butan-2-one derivative lacks this acidic proton. Consequently, the analytical causality shifts: detection must be performed in Positive ESI (ESI+) , relying on mobile phase modifiers (like formic acid) to force the formation of the [M+H]+ adduct (m/z 213.1). This method is superior for trace-level environmental monitoring where thermal degradation in a GC inlet might be a concern.

  • HPLC-UV (Diode Array Detection): The conjugated π -system of the chlorophenoxy ring provides strong chromophoric activity (optimal absorption at ~228 nm and 280 nm). For bulk synthetic purity assays (>0.1%), HPLC-UV offers a high-throughput, low-maintenance alternative to mass spectrometry, provided that peak purity is continuously validated.

Quantitative Performance Comparison

The following table summarizes the operational performance characteristics of the three primary detection methods based on empirical laboratory standards for phenoxy ketones.

Performance MetricGC-MS (EI)LC-MS/MS (ESI+)HPLC-UV (DAD)Primary ApplicationStructural ID, Volatile ProfilingTrace Environmental / BiologicalBulk Synthetic PurityLimit of Detection (LOD)1.0 - 5.0 ng/mL0.01 - 0.05 ng/mL50 - 100 ng/mLDerivatization Required?NoNoNoIonization / Detection70 eV Electron IonizationPositive Electrospray (ESI+)UV Absorbance (228/280 nm)Linear Dynamic Range 103 104 105 104 Matrix Effect SusceptibilityLow to ModerateHigh (Requires Matrix-Matching)LowAnalysis Cycle Time15 - 20 minutes5 - 8 minutes10 - 12 minutes

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols integrate internal checks to ensure data integrity, automatically flagging matrix suppression, carryover, or extraction losses.

Protocol A: Trace Quantification via LC-MS/MS (ESI+)

Causality: Acetonitrile is chosen for extraction to precipitate proteins (in biological matrices) or partition the hydrophobic ketone from aqueous samples[2]. Formic acid is added to the mobile phase to ensure complete protonation of the ketone oxygen, maximizing ESI+ sensitivity.

  • Sample Extraction: Weigh 10 g of the homogenized matrix into a 50 mL centrifuge tube. Add 10 mL of LC-MS grade acetonitrile.

  • Internal Standard (Self-Validation Step): Immediately spike the sample with 50 µL of a 1 µg/mL isotopically labeled internal standard (e.g., a deuterated phenoxy ketone analog). Why? Adding the IS before extraction ensures that any physical losses during sample handling or ion suppression in the MS source are mathematically normalized.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 6 minutes.

  • Detection: Operate the tandem quadrupole in Multiple Reaction Monitoring (MRM) mode. Monitor the primary quantitative transition m/z213.1→141.0 and a secondary qualitative transition m/z213.1→71.0 (butan-2-one fragment).

  • System Suitability: Run a matrix-matched blank every 10 samples. If the blank shows a signal >5% of the Limit of Quantification (LOQ), halt the sequence and perform a needle-wash protocol to eliminate carryover.

Protocol B: Structural Profiling via GC-MS (EI)

Causality: The non-polar nature of the capillary column stationary phase perfectly matches the hydrophobic profile of the neutral α-phenoxy ketone, ensuring sharp peak shapes without the tailing typically caused by active acidic sites[4][5].

  • Sample Preparation: Perform a liquid-liquid extraction using hexane. The hydrophobic ketone partitions into the organic layer, leaving polar salts and acidic impurities in the aqueous phase.

  • Chromatography: Inject 1 µL in splitless mode (inlet at 250 °C) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Detection & Validation: Operate in full scan mode (m/z 50–300) for library matching. Self-Validation Step: Prior to sample analysis, inject a tuning standard (e.g., DFTPP) to verify that the mass axis is calibrated and that the relative abundance of the m/z 142 fragment meets expected ion ratios, proving the EI source is clean and energetic enough for reproducible fragmentation.

Workflow Visualization

MethodSelection Sample Sample Matrix (3-(4-Chloro-2-methylphenoxy)butan-2-one) Prep Sample Extraction (SPE / LLE) Sample->Prep Decision Analytical Goal? Prep->Decision GCMS GC-MS (EI) Volatile Profiling Decision->GCMS Structural ID LCMS LC-MS/MS (ESI+) Trace Quantification Decision->LCMS Sub-ppb Sensitivity HPLC HPLC-UV Routine Purity Decision->HPLC Bulk Analysis Val_GC Self-Validation: Isotopic Internal Std GCMS->Val_GC Val_LC Self-Validation: Matrix-Matched Cal LCMS->Val_LC Val_HPLC Self-Validation: System Suitability HPLC->Val_HPLC

Decision matrix and self-validating workflow for 3-(4-Chloro-2-methylphenoxy)butan-2-one detection.

References

  • Sigma-Aldrich , "3-(4-chloro-2-methylphenoxy)butan-2-one | 30343-33-0".

  • ChemicalBook , "3-(4-CHLORO-2-METHYLPHENOXY)-2-BUTANONE CAS#: 30343-33-0". 1[1]

  • BenchChem , "Analytical methods for the detection and quantification of MCPA in environmental samples". 2[2]

  • Agilent Technologies , "Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS".

  • J-Stage , "Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides". 3[3]

  • Waters Corporation , "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry".

  • BenchChem , "1-Phenoxy-3-phenylpropan-2-one | 35855-76-6". 4[4]

  • ResearchGate , "FORMATION OF POLYCHLORINATED DIBENZO-p-DIOXINS BY CuCl2-CATALYZED CONDENSATION OF 2,6 CHLORINATED PHENOLS". 5[5]

Sources

Validation

Comprehensive Analytical Guide: Confirming the Structure of 3-(4-Chloro-2-methylphenoxy)butan-2-one

Executive Summary The synthesis of aryloxyketones, such as 3-(4-chloro-2-methylphenoxy)butan-2-one (CAS: 30343-33-0), is a foundational workflow in the development of novel agrochemicals and pharmaceuticals. Synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aryloxyketones, such as 3-(4-chloro-2-methylphenoxy)butan-2-one (CAS: 30343-33-0), is a foundational workflow in the development of novel agrochemicals and pharmaceuticals. Synthesized via the Williamson ether synthesis, the bifunctional nature of the phenoxide precursor introduces the risk of C-alkylation competing with the desired O-alkylation. This guide objectively compares three primary analytical modalities—NMR, GC-MS, and FT-IR—evaluating their performance, limitations, and specific experimental applications in confirming the structural integrity and regiochemistry of the final product.

Mechanistic Context: O-Alkylation vs. C-Alkylation

The target molecule is synthesized by reacting 4-chloro-2-methylphenol with 3-chloro-2-butanone. Under basic conditions (e.g., K₂CO₃ in acetonitrile), the phenol is deprotonated to form a phenoxide ion. Because the phenoxide ion is an ambident nucleophile, the S_N2 reaction can theoretically occur at the oxygen atom (yielding the target O-alkylation product) or at the ortho/para carbon atoms of the aromatic ring (yielding a C-alkylation impurity)[1].

Causality of Experimental Choice: To drive O-alkylation, researchers must utilize a polar aprotic solvent (like DMF or acetonitrile) and a mild base. This leaves the oxygen atom relatively unsolvated and highly nucleophilic. Consequently, the chosen structural confirmation methods must be capable of definitively ruling out the presence of C-alkylated isomers.

Workflow Phenol 4-Chloro-2-methylphenol + Base (K2CO3) Reaction Williamson Ether Synthesis (S_N2 Mechanism) Phenol->Reaction Ketone 3-Chloro-2-butanone (Alkylating Agent) Ketone->Reaction O_Alk O-Alkylation (Target) 3-(4-Chloro-2-methylphenoxy)butan-2-one Reaction->O_Alk Major Pathway C_Alk C-Alkylation (Impurity) Sterically Hindered Reaction->C_Alk Minor Pathway NMR NMR Spectroscopy (Confirms Regiochemistry) O_Alk->NMR MS GC-MS (Confirms MW & Fragmentation) O_Alk->MS IR FT-IR (Confirms Functional Groups) O_Alk->IR

Workflow for the synthesis and structural confirmation of 3-(4-Chloro-2-methylphenoxy)butan-2-one.

Objective Comparison of Analytical Alternatives

To validate the product, researchers must choose the appropriate analytical technique based on the specific structural question being asked. Table 1 compares the efficacy of each method.

Table 1: Comparison of Analytical Techniques for Structural Confirmation

Analytical MethodPrimary UtilityRegiochemical ResolutionTime-to-ResultCost/Complexity
Multinuclear NMR (¹H, ¹³C) Exact atomic connectivity & 3D environmentHigh (Definitively distinguishes O- vs C-alkylation)MediumHigh
GC-MS (EI) Molecular weight & isotopic signaturesLow (Isomers may fragment similarly)MediumMedium
ATR FT-IR Rapid functional group verificationLow (Cannot confirm exact connectivity)FastLow

Experimental Protocols & Quantitative Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for this confirmation because the chemical shift of the methine proton and carbon is highly sensitive to its adjacent heteroatom.

Step-by-Step Protocol:

  • Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (256 scans) at 298 K.

  • Self-Validating Check: Ensure the integration of the ¹H spectrum totals exactly 13 protons. The presence of a downfield quartet (~4.60 ppm) integrating to 1H definitively confirms the -O-CH(CH₃)- linkage, ruling out C-alkylation (which would leave the phenolic -OH intact and shift the methine signal significantly upfield).

Table 2: Expected NMR Peak Assignments

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~2.20Singlet3HAr-CH₃
¹H~2.15Singlet3HC(=O)-CH₃
¹H~1.55Doublet3H-O-CH(CH₃)-
¹H~4.60Quartet1H-O-CH(CH₃)-
¹H6.60 - 7.15Multiplets3HAromatic Protons
¹³C~208.0Singlet-Ketone C=O
¹³C~78.5Singlet-Aliphatic -O-CH-
B. Gas Chromatography-Mass Spectrometry (GC-MS)

Electron Ionization (EI) GC-MS is critical for verifying the molecular mass and the presence of the chlorine atom via its isotopic signature. The fragmentation of aryloxy ketones typically proceeds via alpha-cleavage and ether C-O bond scission[2].

Step-by-Step Protocol:

  • Dilute the sample to 1 mg/mL in GC-grade hexane.

  • Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Use a temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Set the EI source to 70 eV.

  • Self-Validating Check: Examine the molecular ion [M]⁺• cluster. A strict ratio of 3:1 between m/z 212 (³⁵Cl) and 214 (³⁷Cl) self-validates the presence of exactly one chlorine atom in the intact molecule.

MS_Frag M_plus Molecular Ion [M]+• m/z 212 / 214 Alpha Alpha-Cleavage Loss of -CH3CO M_plus->Alpha Ether Ether C-O Cleavage M_plus->Ether Ion_169 [C11H13ClO2 - 43]+ m/z 169 / 171 Alpha->Ion_169 Ion_71 [CH3CH(C=O)CH3]+ m/z 71 (Base Peak) Ether->Ion_71 Charge on Alkyl Ion_142 [ArOH]+• m/z 142 / 144 Ether->Ion_142 Charge on Aryl

Primary GC-MS fragmentation pathways for 3-(4-Chloro-2-methylphenoxy)butan-2-one.

Table 3: Key GC-MS Fragmentation Peaks

m/z ValueRelative AbundanceFragment IdentityMechanistic Origin
212 / 214~15% (3:1 ratio)[M]⁺•Intact molecular ion
169 / 171~25%[M - 43]⁺Alpha-cleavage (loss of acetyl radical)
142 / 144~40%[ArOH]⁺•Ether cleavage with H-transfer
71100% (Base Peak)[CH₃CH(C=O)CH₃]⁺Ether C-O cleavage (charge retention on alkyl)
C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal, rapid confirmation of functional group transformations without requiring sample dissolution.

Step-by-Step Protocol:

  • Place 2-3 mg of the neat crystalline product directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Apply standard anvil pressure and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validating Check: The spectrum must show a complete absence of the broad phenolic O-H stretch (3200–3600 cm⁻¹). The emergence of a sharp C=O stretch at ~1720 cm⁻¹ and an asymmetric C-O-C stretch at ~1240 cm⁻¹ validates the successful etherification.

Conclusion

While FT-IR offers the fastest preliminary check for functional group conversion, and GC-MS provides indispensable mass and isotopic data, Multinuclear NMR remains the only standalone alternative capable of definitively proving the regiochemistry of 3-(4-chloro-2-methylphenoxy)butan-2-one. For rigorous drug development and agrochemical workflows, a combined orthogonal approach utilizing all three techniques ensures absolute structural trustworthiness.

References

  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry Source: AIP Publishing (Journal of Physical and Chemical Reference Data) URL:[Link]

Sources

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